Ethyl 6-chloro-4-(methylamino)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-5-12-8(10)4-7(6)11-2/h4-5H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFVBVKIMXSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609172 | |
| Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-28-3 | |
| Record name | Ethyl 6-chloro-4-(methylamino)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate
CAS Number: 449811-28-3
This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 449811-28-3 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | [1] |
| IUPAC Name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine | [2] |
| Melting Point | 72-74 °C | |
| Appearance | Solid |
Synthesis
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a dichloro-substituted precursor.
General Synthesis Pathway
The synthesis typically starts from ethyl 4,6-dichloronicotinate and proceeds via a selective reaction with methylamine.[1] This reaction is a classic example of nucleophilic aromatic substitution, where the electron-deficient nature of the dichlorinated pyridine ring makes it susceptible to attack by nucleophiles. The presence of electron-withdrawing groups, such as the chlorine atoms and the ester group, activates the ring for this type of substitution.
Detailed Experimental Protocol
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,6-dichloronicotinate in the chosen anhydrous solvent.
-
Addition of Methylamine: To the stirred solution, add a stoichiometric excess of methylamine. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
| ¹H NMR (Predicted) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| ~8.3 | s | 1H | H-2 (Pyridine ring) | [1] |
| ~6.5 | s | 1H | H-5 (Pyridine ring) | [1] |
| ~4.3 | q | 2H | -OCH₂CH₃ | [1] |
| ~3.0 | d | 3H | -NHCH₃ | [1] |
| ~1.3 | t | 3H | -OCH₂CH₃ | [1] |
| ~5.0-6.0 | br s | 1H | -NH | [1] |
| ¹³C NMR (Predicted) | |
| Description | Reference |
| The spectrum is expected to show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the methylamino carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating methylamino group. | [1] |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Role in Drug Development
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its strategic importance lies in the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.
Intermediate in Kinase Inhibitor Synthesis
This compound is a key intermediate in the multi-step synthesis of certain kinase inhibitors, which are a class of targeted cancer therapies.[1] Notably, it is a starting material for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors.[3] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be involved in tumor cell differentiation, proliferation, survival, and angiogenesis.[4] Inhibitors of the FGFR pathway are therefore of significant interest in oncology. The irreversible covalent FGFR inhibitor, PRN1371, for which derivatives of this compound are precursors, has shown high selectivity and potency against FGFR1-4.[3]
Biological Activity
The biological activity of this compound and its derivatives is attributed to their interaction with various molecular targets, including enzymes and receptors.[1] A key mechanism of action is believed to be the binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways.[1] This interaction can lead to significant changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure and reactive functional groups make it an essential component in the synthesis of a range of biologically active molecules, most notably potent and selective kinase inhibitors for cancer therapy. Further research into the derivatives of this compound holds significant promise for the development of new therapeutic agents.
References
- 1. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 2. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in pharmaceutical research and drug development, from ethyl 4,6-dichloronicotinate. This document details the underlying chemical principles, experimental protocols, and reaction parameters.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its strategic importance lies in the differential reactivity of its substituents, allowing for selective modifications to generate diverse molecular scaffolds. The synthesis from ethyl 4,6-dichloronicotinate is a robust and efficient method, relying on the principles of nucleophilic aromatic substitution.
Reaction Principle: Nucleophilic Aromatic Substitution
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring of ethyl 4,6-dichloronicotinate is rendered electron-deficient by the presence of two electron-withdrawing chlorine atoms and the ethyl ester group. This electronic characteristic makes the ring susceptible to attack by nucleophiles, such as methylamine.[1]
The reaction proceeds selectively at the 4-position of the pyridine ring. This regioselectivity is attributed to the electronic activation provided by the substituents, which facilitates the displacement of the chlorine atom at this position by the methylamino group.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from ethyl 4,6-dichloronicotinate.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4,6-dichloronicotinate | ≥98% | Commercially Available |
| Methylamine (solution in ethanol) | e.g., 33 wt. % | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
3.2. Reaction Setup and Procedure
A solution of ethyl 4,6-dichloronicotinate in a suitable solvent, such as ethanol, is treated with a solution of methylamine in ethanol. The reaction mixture is then heated to reflux and monitored until completion.
Detailed Steps:
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol, add a solution of methylamine in ethanol (typically 1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to a work-up and purification procedure.
3.3. Work-up and Purification
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent, such as ethyl acetate. This should be repeated multiple times to ensure maximum product recovery.[1]
-
Wash the combined organic layers with water and then with brine to remove water-soluble impurities.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purify the crude product by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of high purity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis. Please note that specific values may vary depending on the scale and specific laboratory conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 4,6-dichloronicotinate | 1.0 equivalent | General Protocol |
| Methylamine (in ethanol) | 1.5 - 2.0 equivalents | General Protocol |
| Reaction Conditions | ||
| Solvent | Ethanol | General Protocol |
| Temperature | Reflux (~78 °C) | General Protocol |
| Reaction Time | 2 - 6 hours | General Protocol |
| Product Information | ||
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | |
| Reported Yield | High (specifics depend on conditions) | General Observation |
Visualizing the Synthesis and Workflow
5.1. Reaction Pathway
The following diagram illustrates the chemical transformation from ethyl 4,6-dichloronicotinate to this compound.
Caption: Reaction scheme for the synthesis of this compound.
5.2. Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from ethyl 4,6-dichloronicotinate is a well-established and efficient transformation. The procedure, based on a nucleophilic aromatic substitution, is straightforward and generally provides the desired product in good yield. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to successfully prepare this important synthetic intermediate.
References
An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-(methylamino)nicotinate is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic importance is most notable in the pharmaceutical industry, where it functions as a key intermediate in the development of complex therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its application in drug discovery.
Chemical Properties and Data
This compound, with the CAS Number 449811-28-3, is a solid at room temperature. The structural arrangement of a chloro-substituent at the 6-position, a methylamino group at the 4-position, and an ethyl ester at the 3-position of the pyridine ring provides multiple reactive sites for further chemical modification.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is predicted from computational models and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Synquest Labs[1] |
| Molecular Weight | 214.65 g/mol | Benchchem[2] |
| CAS Number | 449811-28-3 | Synquest Labs[1] |
| Melting Point | 72-74 °C | Vendor Data |
| Boiling Point (Predicted) | 315.4 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 1.86 ± 0.10 | ChemicalBook[3] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~8.3 | s, 1H (Pyridine H-2) |
| ~6.5 | s, 1H (Pyridine H-5) |
| ~4.3 | q, 2H (Ethyl -CH₂) |
| ~3.0 | d, 3H (Methylamino -CH₃) |
| ~1.3 | t, 3H (Ethyl -CH₃) |
| (Broad) | NH |
Predicted ¹³C NMR Spectral Data: [2]
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester) |
| ~158 | C-4 (Pyridine ring) |
| ~155 | C-6 (Pyridine ring) |
| ~148 | C-2 (Pyridine ring) |
| ~105 | C-3 (Pyridine ring) |
| ~98 | C-5 (Pyridine ring) |
| ~61 | O-CH₂ (Ethyl) |
| ~30 | N-CH₃ (Methylamino) |
| ~14 | CH₃ (Ethyl) |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.
General Synthesis Pathway
The synthesis commences with the precursor Ethyl 4,6-dichloronicotinate.[2] This starting material is reacted with methylamine, which selectively displaces the chlorine atom at the 4-position due to its higher reactivity, yielding the title compound. The electron-withdrawing nature of the pyridine ring nitrogen and the ester group facilitates this nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution (General)
While a specific protocol for this exact synthesis is proprietary, a general laboratory procedure for a nucleophilic aromatic substitution on a dichlorinated pyridine ring is as follows. This protocol should be adapted and optimized for the specific substrates.
Materials:
-
Ethyl 4,6-dichloronicotinate (1 equivalent)
-
Methylamine solution (e.g., 40% in water or 2M in THF, 1.1-1.5 equivalents)
-
Aprotic polar solvent (e.g., Dioxane, THF, or DMF)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate in the chosen aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the methylamine solution to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Role in Drug Discovery and Relevant Signaling Pathways
This compound is a valuable scaffold in medicinal chemistry. The chlorine atom at the 6-position is a prime site for further SNAr reactions, allowing for the introduction of a wide variety of aryl or alkyl groups to build molecular complexity and modulate biological activity.
Intermediate for Kinase Inhibitors
This compound is a documented intermediate in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[2] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[4][5]
The FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates several downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular processes like proliferation, differentiation, and survival.[5][6][7]
References
- 1. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
"Ethyl 6-chloro-4-(methylamino)nicotinate" molecular weight
An In-Depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic chemistry, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a pyridine derivative characterized by its specific arrangement of functional groups, which are instrumental for its role as a versatile building block in the synthesis of more complex molecules.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [2][3] |
| CAS Number | 449811-28-3 | [1][2] |
| Synonyms | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate; 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine | [2] |
| Melting Point | 72-74 °C | [2] |
| Boiling Point | 315.4 ± 37.0 °C (Predicted) | [3] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
The primary synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process is efficient due to the electron-deficient nature of the pyridine ring, which is activated by the presence of electron-withdrawing groups like chlorine atoms and an ester group.[1]
Protocol: Synthesis from Ethyl 4,6-dichloronicotinate
This protocol describes the selective substitution of a chlorine atom on the pyridine ring with a methylamino group.
Starting Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (CH₃NH₂)
Reaction Principle: The synthesis is a classic example of nucleophilic aromatic substitution. The electron-poor dichlorinated pyridine ring is susceptible to attack by the nucleophilic methylamine. The reaction selectively replaces one of the chlorine atoms to yield the final product.[1]
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate in a suitable solvent (e.g., ethanol or a polar aprotic solvent).
-
Add methylamine to the solution. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up. This may involve removing the solvent under reduced pressure.
-
The crude product is then purified, typically through recrystallization or column chromatography, to yield pure this compound.
Role in Drug Development and Biological Significance
This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical sector.[1] Its strategic importance is due to its specific arrangement of functional groups, which allows for selective and sequential chemical transformations.[1]
The substituents on the pyridine ring—the chlorine atom at the 6-position, the methylamino group at the 4-position, and the ethyl ester at the 3-position—each serve as a handle for further chemical modifications.[1]
Application in Kinase Inhibitor Synthesis
A prime application of this compound is as a starting material in the multi-step synthesis of targeted cancer therapies, such as certain fibroblast growth factor receptor (FGFR) inhibitors.[1] The nicotinate core is a common feature in the design of kinase inhibitors, which target signaling pathways involved in cancer cell proliferation.[1] The synthesis typically involves displacing the chlorine atom in later steps through cross-coupling reactions to build the final complex structure of the inhibitor.[1]
Interaction with Molecular Targets
The biological activity of derivatives of this compound is attributed to their interaction with various molecular targets, including enzymes and receptors.[1] It is believed that a key mechanism of action involves binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways, including signal transduction and gene expression.[1]
References
"Ethyl 6-chloro-4-(methylamino)nicotinate" IUPAC name
An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate
Core Compound Identity and IUPAC Nomenclature
This compound is a substituted pyridine derivative recognized as a crucial building block in synthetic and medicinal chemistry. Its structure features a pyridine ring with chloro, methylamino, and ethyl carboxylate substituents at positions 6, 4, and 3, respectively.
The formal IUPAC name for this compound is Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate .[1][2] Other synonyms include 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine and 6-Chloro-4-methylamino-nicotinic acid ethyl ester.[1][2]
Physicochemical and Structural Data
The key properties of this compound are summarized below. This data is essential for its application in experimental research, ensuring accurate measurements and appropriate handling.
| Property | Value | Source |
| CAS Number | 449811-28-3 | [1][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1][3] |
| Melting Point | 72-74 °C | [1] |
| InChI Key | DEAFVBVKIMXSND-UHFFFAOYSA-N | [3] |
| Boiling Point (Predicted) | 315.4 ± 37.0 °C | [2] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.86 ± 0.10 | [2] |
Strategic Importance in Synthetic Chemistry
This compound serves as a foundational scaffold in organic synthesis, particularly within the pharmaceutical industry.[3] Its strategic value is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.[3]
-
The Chlorine Atom (C6): This position is a primary reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups to create extensive libraries of derivative molecules.[3] It can also participate in cross-coupling reactions in later synthetic steps.[3]
-
The Methylamino Group (C4): The amino group can be involved in various reactions, including amide bond formation.
-
The Ethyl Ester (C3): This group can be hydrolyzed to the corresponding carboxylic acid (6-Chloro-4-methylamino-nicotinic acid) or reduced to an alcohol, providing further handles for molecular elaboration.[3]
This modular reactivity makes the compound a highly versatile starting material for generating complex molecules, such as kinase inhibitors for targeted cancer therapies.[3]
Caption: Synthetic workflow of this compound.
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via a selective nucleophilic aromatic substitution reaction.
Objective: To synthesize this compound from Ethyl 4,6-dichloronicotinate.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Reagent Addition: Slowly add methylamine (1.1 to 1.5 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain control.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove excess methylamine and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Applications in Drug Discovery
While this compound is primarily an intermediate, its structural class—nicotinic acid derivatives—is associated with a wide range of biological activities.[3][4] Derivatives are explored as antibacterial agents, kinase inhibitors, and modulators of nicotinic acetylcholine receptors (nAChRs).[3][4][5]
The biological activity of its derivatives is attributed to their interaction with molecular targets like enzymes and receptors, which can modulate cellular pathways involved in signal transduction and gene expression.[3] For instance, derivatives have been computationally modeled and synthesized to target VEGFR-2 and COX-2, demonstrating the scaffold's utility in developing targeted therapies.[3]
Caption: Role of the scaffold in a typical drug discovery workflow.
References
- 1. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 6-CHLORO-4-(METHYLAMINO)-PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 449811-28-3 [amp.chemicalbook.com]
- 3. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-(methylamino)nicotinate is a crucial chemical intermediate, playing a pivotal role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a reactive chlorine atom and a secondary amine on a pyridine core, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its significant application in the development of targeted therapies, particularly kinase inhibitors. The guide also visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its utility in drug discovery.
Chemical Identity and Synonyms
This compound is systematically named ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate. Due to its complex structure, it is known by several synonyms in chemical literature and commercial catalogs.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate |
| CAS Number | 449811-28-3[1] |
| Molecular Formula | C₉H₁₁ClN₂O₂[1] |
| Molecular Weight | 214.65 g/mol [1] |
| Synonyms | 6-Chloro-4-(methylamino)pyridine-3-carboxylic acid ethyl ester, Ethyl 6-chloro-4-(methylamino)picolinate, 6-Chloro-4-methylamino-nicotinic acid ethyl ester, 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 72-74 °C | SynQuest Labs |
| Boiling Point (Predicted) | 315.4 ± 37.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 1.86 ± 0.10 | ChemicalBook[2] |
| Storage Temperature | 2-8 °C | ChemicalBook[2] |
Note: Predicted values are computationally derived and should be used as an estimation.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on the reaction of Ethyl 4,6-dichloronicotinate with methylamine.
Reaction Scheme:
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Ethyl acetate
-
Brine solution
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 4,6-dichloronicotinate in a suitable anhydrous solvent such as THF or ethanol.
-
Addition of Methylamine: While stirring the solution at room temperature, slowly add an excess of the methylamine solution. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (methylamine hydrochloride) has formed, it can be removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in a water-immiscible organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with deionized water and brine to remove any remaining water-soluble impurities.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a solid.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable building block in the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The presence of the reactive chlorine atom allows for cross-coupling reactions to introduce more complex aromatic or heterocyclic systems, while the ester and amino groups can be further modified.
Role in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling of the Fibroblast Growth Factor (FGF) and its receptor (FGFR) is a known driver in many cancers. This compound serves as a key starting material for the synthesis of potent and selective FGFR inhibitors. The general synthetic strategy involves the displacement of the 6-chloro substituent with a larger, often functionalized, aryl or heteroaryl group via a Suzuki or Buchwald-Hartwig coupling reaction.
References
Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-(methylamino)nicotinate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its solubility characteristics are critical for its handling, reaction kinetics, and purification. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for its synthesis and purification.
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate a compound with good solubility in common organic solvents and poor aqueous solubility. This profile is typical for ethyl ester derivatives of heterocyclic compounds, where the ester group enhances lipophilicity.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility |
| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble |
| Organic | Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble | |
| Ethyl Acetate | Soluble |
This data is based on general statements found in chemical supplier technical sheets and related literature.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail methodologies for determining both thermodynamic and kinetic solubility, which are crucial for different stages of research and development.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed glass vial.
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 3000 rpm for 20 minutes) or filter the supernatant using a syringe filter (e.g., 0.22 µm pore size).
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Prepare a standard curve of the compound with known concentrations.
-
Determine the concentration of the compound in the diluted supernatant by comparing its response to the standard curve.
-
Calculate the thermodynamic solubility in the original solvent, accounting for the dilution factor. The result is typically expressed in µg/mL, mg/mL, or µM.
-
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking conditions in biological assays.
Methodology:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation:
-
Seal the plate and shake it at room temperature for a shorter, defined period (e.g., 1 to 2 hours). This allows for the precipitation of the compound from the supersaturated solution.
-
-
Detection of Precipitation (Nephelometry):
-
Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The lowest concentration at which a precipitate is detected is considered the kinetic solubility.
-
-
Quantification (Alternative to Nephelometry):
-
Alternatively, after incubation, filter the plate to remove any precipitate.
-
The concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or LC-MS against a standard curve.
-
Synthesis and Purification Workflow
This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in the public domain, its qualitative profile as a compound soluble in organic solvents but not in water provides a foundational understanding for its use. The detailed experimental protocols provided herein offer a clear path for researchers to determine its precise solubility in various solvent systems, a critical step for any application in drug discovery and chemical synthesis. The outlined synthesis and purification workflow provides a standard procedure for obtaining this valuable chemical intermediate.
An In-depth Technical Guide to the Potential Biological Targets of Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-(methylamino)nicotinate is a key chemical intermediate primarily utilized in the synthesis of a range of biologically active compounds. While direct biological activity data for this specific molecule is not extensively documented, its structural framework serves as a crucial building block for potent inhibitors of clinically relevant biological targets. This technical guide explores the potential biological targets of this compound by examining the structure-activity relationships and mechanisms of action of the molecules derived from it. The primary focus is on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a secondary look at the potential for interaction with nicotinic acid receptors. This document provides a comprehensive overview of the synthetic utility, potential signaling pathways, quantitative biological data of derived compounds, and detailed experimental protocols for assessing activity against these targets.
Introduction: A Versatile Scaffold in Drug Discovery
This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups that make it an attractive starting material for medicinal chemists. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, the methylamino group at the 4-position can participate in hydrogen bonding, and the ethyl ester at the 3-position offers a site for further modification. These features have been strategically exploited in the synthesis of various kinase inhibitors.
Potential Biological Target 1: Fibroblast Growth Factor Receptors (FGFRs)
The most prominent application of this compound in drug discovery is as a precursor for the synthesis of potent FGFR inhibitors.[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making them a key target for therapeutic intervention.
Synthesis of FGFR Inhibitors from this compound
This compound serves as a key starting material in the multi-step synthesis of 1,6-naphthyridin-2(1H)-one and pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which form the core scaffolds of several FGFR inhibitors. A general synthetic route involves the initial synthesis of this compound from ethyl 4,6-dichloronicotinate, followed by a series of cyclization and substitution reactions to build the final inhibitor structure.
Quantitative Biological Data of Derived FGFR Inhibitors
While specific biological data for this compound is not available, the following table summarizes the inhibitory activities of representative 1,6-naphthyridin-2(1H)-one derivatives, which can be synthesized from this intermediate, against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound A34 | FGFR4 | 15.2 | In vitro kinase assay | [2] |
| FGFR1 | >10000 | In vitro kinase assay | [2] | |
| FGFR2 | >10000 | In vitro kinase assay | [2] | |
| FGFR3 | >10000 | In vitro kinase assay | [2] | |
| Compound 19g | FGFR4 | 28.3 | In vitro kinase assay | [1] |
| FGFR1 | >10000 | In vitro kinase assay | [1] | |
| FGFR2 | >10000 | In vitro kinase assay | [1] | |
| FGFR3 | >10000 | In vitro kinase assay | [1] |
FGFR Signaling Pathway
Activation of FGFR by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.
Experimental Protocols for Assessing FGFR Inhibition
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the FGFR kinase.
Materials:
-
FGFR Kinase (e.g., FGFR3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test Compounds (dissolved in DMSO)
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound.
-
Prepare a mixture of the FGFR kinase and the Eu-anti-Tag antibody in kinase buffer and add it to the wells.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.[3]
This assay quantifies the phosphorylation of FGFR and its downstream effectors in a cellular context.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements
-
FGF2 agonist
-
Test compounds (dissolved in DMSO)
-
HTRF® assay kits for phospho-FGFR and total-FGFR
-
Lysis buffer
-
384-well plate
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 6 hours).
-
For cell lines that require stimulation, add the FGF2 agonist for a short period (e.g., 10 minutes) before lysis.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF® antibody reagents for phospho-FGFR and total-FGFR according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF®-compatible plate reader.
-
Calculate the ratio of the phospho-protein signal to the total protein signal and determine the IC50 value of the inhibitor.[4][5]
Potential Biological Target 2: Nicotinic Acid Receptors (GPR109A)
The nicotinate scaffold present in this compound suggests a potential for interaction with nicotinic acid receptors, specifically G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid (niacin) is the endogenous ligand for this receptor, which is involved in regulating inflammation and lipid metabolism.
GPR109A Signaling Pathway
GPR109A is a Gi protein-coupled receptor. Upon activation by an agonist like nicotinic acid, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to modulate inflammatory responses in various cell types, including immune cells and adipocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
The Pivotal Role of Ethyl 6-chloro-4-(methylamino)nicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-4-(methylamino)nicotinate has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a reactive chlorine atom and strategically positioned amino and ester groups on a pyridine core, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the application of this compound in the generation of bioactive molecules, with a focus on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Substituted nicotinic acid esters, in particular, have garnered significant attention due to their ability to serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. Among these, this compound stands out as a key intermediate, offering multiple reaction sites for synthetic elaboration.[1] Its strategic importance lies in the potential to construct fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core, which is a common feature in many kinase inhibitors.[2][3] This guide will explore the pivotal role of this compound in the synthesis of potent kinase inhibitors, with a particular focus on its application in the development of targeted cancer therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The table below summarizes its key computed properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | SynQuest Labs |
| Molecular Weight | 214.65 g/mol | SynQuest Labs |
| CAS Number | 449811-28-3 | SynQuest Labs |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction.
General Synthetic Scheme
The most common route involves the reaction of ethyl 4,6-dichloronicotinate with methylamine.[1] The greater reactivity of the chlorine atom at the 4-position of the pyridine ring allows for selective substitution.
Caption: General synthesis of this compound.
Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
This compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent kinase inhibitory activity.[2][3] The general strategy involves the cyclization of the substituted nicotinate with a suitable nitrogen-containing reagent, such as urea or guanidine derivatives.
Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core
The 4-amino group of the nicotinate can react with various reagents to form the fused pyrimidine ring. The subsequent intramolecular cyclization, often facilitated by heat or a catalyst, leads to the formation of the pyrido[2,3-d]pyrimidin-7-one scaffold. The chlorine atom at the 6-position can then be further functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce diverse aryl or heteroaryl substituents.
Caption: General synthetic route to pyrido[2,3-d]pyrimidin-7-ones.
Application in the Synthesis of FGFR Inhibitors
The pyrido[2,3-d]pyrimidine scaffold has been successfully employed in the development of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.
The following table summarizes the in vitro inhibitory activity of a series of pyrido[2,3-d]pyrimidine derivatives against various tyrosine kinases, highlighting the potential for developing selective FGFR inhibitors from this scaffold.
| Compound | PDGFr IC₅₀ (µM) | FGFr IC₅₀ (µM) | EGFr IC₅₀ (µM) | c-src IC₅₀ (µM) | InsR IC₅₀ (µM) | Reference |
| 4b | 1.11 | 0.13 | 0.45 | 0.22 | >50 | [1] |
| 4e | >50 | 0.060 | >50 | >50 | >50 | [1] |
| 6c | - | - | - | - | - | [1] |
Note: Compound 6c was noted for its enhanced potency and bioavailability, with an IC₅₀ of 0.3 µM for the inhibition of PDGF-stimulated vascular smooth muscle cell proliferation.[1]
Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In cancer, aberrant activation of this pathway can drive tumor growth and angiogenesis.
Caption: Simplified FGFR signaling pathway in cancer.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
While the primary focus of this guide is on kinase inhibition, it is noteworthy that nicotinate derivatives can also interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in various physiological processes in the central and peripheral nervous systems. Their activation can lead to the influx of cations, such as Na⁺ and Ca²⁺, triggering downstream signaling cascades.
Caption: Overview of the nAChR signaling pathway.
Experimental Protocols
Synthesis of 6-Aryl-2-(substituted-amino)pyrido[2,3-d]pyrimidin-7-ones (General Procedure)
The following is a general procedure for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, adapted from methodologies described for similar scaffolds. This protocol is intended as a template and may require optimization for specific substrates.
Step 1: Synthesis of the 6-chloropyrido[2,3-d]pyrimidin-7-one intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add the appropriate urea or guanidine derivative (1.2-1.5 eq).
-
Add a base, such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-substituted-pyrido[2,3-d]pyrimidin-7-one.
Step 2: Suzuki Coupling for the introduction of the 6-aryl substituent
-
To a solution of the 6-chloropyrido[2,3-d]pyrimidin-7-one (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture with argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at reflux for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-aryl-2-substituted-pyrido[2,3-d]pyrimidin-7-one.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is provided below.
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of pyrido[2,3-d]pyrimidin-7-one-based kinase inhibitors has led to the discovery of potent and selective modulators of key signaling pathways implicated in cancer. The ability to readily introduce diversity at multiple positions of the scaffold allows for the fine-tuning of pharmacological properties, leading to the development of drug candidates with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological context of this important chemical entity, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of the synthetic potential of this compound is expected to yield further innovations in the field of medicinal chemistry.
References
The Versatile Building Block: A Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-chloro-4-(methylamino)nicotinate has emerged as a pivotal scaffold in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its strategic arrangement of functional groups offers a versatile platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and key applications as a foundational building block, complete with experimental insights and reaction pathways.
Core Chemical Properties and Spectroscopic Data
This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1] The molecule's reactivity is primarily dictated by three key functional groups: a reactive chlorine atom at the 6-position, a nucleophilic methylamino group at the 4-position, and an ethyl ester at the 3-position. This unique combination allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step syntheses.[2]
The structural features of this compound have been characterized by various spectroscopic techniques. While experimentally obtained spectra are proprietary to individual research, predicted Nuclear Magnetic Resonance (NMR) data provide valuable insights for characterization.
Table 1: Predicted ¹H NMR Spectral Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-2 (Pyridine ring) |
| ~6.5 | s | 1H | H-5 (Pyridine ring) |
| ~5.0-6.0 | br s | 1H | -NH |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~3.0 | d | 3H | -NHCH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound [2]
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~158 | C-Cl |
| ~155 | C-NH |
| ~148 | C-2 |
| ~108 | C-3 |
| ~98 | C-5 |
| ~61 | -OCH₂CH₃ |
| ~30 | -NHCH₃ |
| ~14 | -OCH₂CH₃ |
| Note: Predicted values provide an estimation of the carbon skeleton's electronic environment. |
Synthesis of this compound
The most common and efficient synthesis of the title compound involves a nucleophilic aromatic substitution reaction. The process commences with ethyl 4,6-dichloronicotinate as the starting material, which is then treated with methylamine.[2] The electron-withdrawing nature of the two chlorine atoms and the ester group on the pyridine ring activates it towards nucleophilic attack. The reaction selectively substitutes the chlorine atom at the 4-position with a methylamino group.
References
Methodological & Application
Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-4-(methylamino)nicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of functional groups—a reactive chlorine atom at the 6-position, a nucleophilic methylamino group at the 4-position, and an ethyl ester at the 3-position—makes it an ideal scaffold for the synthesis of complex heterocyclic compounds.[1] The chlorine atom, in particular, serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This modification is a cornerstone in the development of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptor (FGFR), where the substituted pyridine core is a common structural motif.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This application note provides a detailed overview of the use of this compound in Suzuki coupling reactions, including generalized protocols and a summary of typical reaction conditions and yields.
Suzuki Coupling Reaction: General Principles
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. These are based on established methods for Suzuki couplings of chloropyridines and related heterocyclic systems. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of commercially available arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-(methylamino)nicotinate.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 120 | 18 | 60-75 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 10 | 70-80 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of Ethyl 6-chloro-4-(methylamino)nicotinate , a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors.[1] The chlorine atom at the 6-position of the pyridine ring serves as a prime site for carbon-nitrogen (C-N) bond formation, enabling the introduction of diverse functionalities.[1]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction is particularly valuable for its broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry. For a substrate like this compound, the Buchwald-Hartwig amination allows for the facile introduction of a wide range of amino groups, which is a critical step in the synthesis of complex drug molecules, including Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]
General Reaction Scheme
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
| Parameter | General Recommendations | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and ease of handling. |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ and Cs₂CO₃ offer better tolerance for sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Generalized Experimental Protocol
Note: The following is a representative protocol based on common practices for Buchwald-Hartwig amination of heteroaryl chlorides. Optimization of the reaction conditions is highly recommended for any new amine coupling partner.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the derivatization of this compound at the 6-position. While specific literature examples for this exact substrate are not prevalent, the general principles of the reaction are well-established for similar electron-deficient heteroaryl chlorides. The provided generalized protocol and workflow serve as a strong starting point for the development of specific synthetic routes. Researchers should anticipate the need for optimization of the reaction conditions, particularly the choice of ligand and base, to achieve high yields for their desired amine coupling partners.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-4-(methylamino)nicotinate is a versatile pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position, an electron-donating methylamino group at the 4-position, and an ethyl ester at the 3-position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group, renders the 6-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs. A prime example of its application is in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR), which are crucial in oncology research.[1]
These application notes provide an overview of the reactivity of this compound in SNAr reactions and furnish detailed protocols for its derivatization with common nucleophiles, including amines, phenols, and thiols.
Chemical Reactivity and Strategic Importance
The chlorine atom at the 6-position of this compound serves as a key handle for molecular elaboration. The pyridine nitrogen and the ester group at the 3-position act as electron-withdrawing groups, facilitating nucleophilic attack at the C6 position. The methylamino group at C4, being an electron-donating group, can modulate the reactivity of the ring. This electronic arrangement makes the SNAr reaction a reliable method for introducing molecular diversity.
The resulting 6-substituted-4-(methylamino)nicotinate scaffold is a common feature in many biologically active compounds, highlighting the strategic importance of this intermediate in the synthesis of potential therapeutic agents.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be employed to couple a wide range of primary and secondary amines with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the ligand (0.04-0.20 eq).
-
Add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-substituted nicotinate derivative.
Data Presentation: Representative Amination Reactions
| Entry | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)2/BINAP | K3PO4 | Dioxane | 100 | 8 | 92 |
| 3 | Benzylamine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 100 | 10 | 88 |
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
The reaction with phenols introduces an aryloxy group at the 6-position, leading to the formation of diaryl ether linkages.
Reaction Scheme:
Materials:
-
This compound
-
Phenol derivative
-
Base (e.g., K2CO3, Cs2CO3, NaH)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
To a reaction flask, add the phenol (1.2-1.5 eq) and the solvent.
-
Add the base (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80 °C and 150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 6-aryloxy-substituted nicotinate.
Data Presentation: Representative O-Arylation Reactions
| Entry | Phenol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K2CO3 | DMF | 120 | 18 | 78 |
| 2 | 4-Methoxyphenol | Cs2CO3 | DMSO | 100 | 12 | 85 |
| 3 | 3-Chlorophenol | NaH | DMF | 100 | 16 | 75 |
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
The displacement of the chloride with a thiol provides access to 6-arylthio-substituted nicotinates, which are also of interest in drug discovery.
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol derivative
-
Base (e.g., K2CO3, Et3N, DBU)
-
Solvent (e.g., DMF, ethanol, acetonitrile)
Procedure:
-
In a reaction flask, dissolve the thiophenol (1.1-1.3 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq) and stir for 10-20 minutes at room temperature.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography to obtain the pure 6-arylthio-substituted nicotinate.
Data Presentation: Representative S-Arylation Reactions
| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | DMF | 80 | 6 | 90 |
| 2 | 4-Methylthiophenol | Et3N | Ethanol | 78 | 8 | 88 |
| 3 | 2-Naphthalenethiol | DBU | Acetonitrile | 80 | 10 | 85 |
Visualizations
Logical Workflow for SNAr Derivatization
Caption: General workflow for the SNAr of this compound.
Signaling Pathway Implication: FGFR Inhibition
Derivatives of this compound have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling is implicated in various cancers. The synthesized compounds can be screened for their ability to block this pathway.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse molecular scaffolds through nucleophilic aromatic substitution. The protocols provided herein offer a starting point for the efficient derivatization of this key intermediate, enabling the rapid generation of compound libraries for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a specific focus on leveraging "Ethyl 6-chloro-4-(methylamino)nicotinate" as a key starting material. The methodologies outlined herein are based on established synthetic strategies for the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a core structural motif present in numerous potent FGFR inhibitors. This guide includes a summary of the biological activity of representative FGFR inhibitors, detailed experimental procedures, and visual aids to illustrate the FGFR signaling pathway and the synthetic workflow.
Introduction to FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, gene amplifications, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively target and inhibit the kinase activity of FGFRs has emerged as a promising strategy in oncology. Many of these inhibitors are designed to be ATP-competitive, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream signaling molecules.
The Role of "this compound" in Synthesis
"this compound" is a versatile substituted pyridine derivative that serves as a valuable starting material for the synthesis of various heterocyclic compounds, including the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Its utility stems from the presence of multiple reactive sites that allow for sequential and controlled chemical transformations. The ethyl ester can be reduced to a primary alcohol, the chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and the methylamino and pyridine nitrogen atoms can be involved in cyclization reactions to form the fused pyrimidinone ring system.
Quantitative Data of Representative FGFR Inhibitors
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, accessible from precursors like "this compound," is a core component of several potent FGFR inhibitors. The following table summarizes the in vitro inhibitory activity of a prominent example, PRN1371, and a related compound, LY3009120.
| Compound | Target | IC50 (nM) | Cell-based Assay (EC50, nM) | Reference |
| PRN1371 | FGFR1 | 0.6 | SNU-16 (gastric cancer, FGFR2 amp): 2.6 | [1][2] |
| FGFR2 | 1.3 | RT4 (bladder cancer, FGFR3 fusion): 4.0 | [3] | |
| FGFR3 | 4.1 | RT112 (bladder cancer, FGFR3 fusion): 4.1 | [3] | |
| FGFR4 | 19.3 | AN3-CA (endometrial cancer, FGFR2 mut): 43.3 | [3] | |
| CSF1R | 8.1 | LI7 (liver cancer): 33.1 | [3] | |
| FGFR3-V555M | 55.0 | JHH7 (liver cancer): 231 | [3] | |
| FGFR2-N549H | 12.0 | OPM2 (multiple myeloma): 14.0 | [3] | |
| FGFR3-G697C | 1.2 | [3] | ||
| FGFR3-K650E | 2.3 | [3] | ||
| LY3009120 | b-RAF | 31 - 47 | ||
| c-RAF | 42 | |||
| a-RAF | 44 |
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and migration. FGFR inhibitors block the initial phosphorylation step, thereby inhibiting these downstream signals.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following is a proposed synthetic route for the preparation of a 2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one core structure from "this compound". This protocol is based on established chemical transformations for similar heterocyclic systems.
Synthesis of (6-chloro-4-(methylamino)pyridin-3-yl)methanol (Intermediate 2)
Principle: Reduction of the ethyl ester of the starting material to the corresponding primary alcohol.
Reagents and Materials:
-
This compound (1)
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (6-chloro-4-(methylamino)pyridin-3-yl)methanol (2), which can be purified by column chromatography on silica gel if necessary.
Synthesis of 6-chloro-4-(methylamino)nicotinaldehyde (Intermediate 3)
Principle: Oxidation of the primary alcohol to an aldehyde.
Reagents and Materials:
-
(6-chloro-4-(methylamino)pyridin-3-yl)methanol (2)
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (6-chloro-4-(methylamino)pyridin-3-yl)methanol (1 eq.) in dichloromethane.
-
Add activated manganese dioxide (5-10 eq.) in portions to the solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford 6-chloro-4-(methylamino)nicotinaldehyde (3), which can be used in the next step without further purification or purified by chromatography.
Synthesis of 6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 4)
Principle: Condensation and cyclization of the aldehyde with a suitable three-atom component to form the pyrimidinone ring.
Reagents and Materials:
-
6-chloro-4-(methylamino)nicotinaldehyde (3)
-
Guanidine hydrochloride or Urea
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Standard glassware for reflux
Procedure:
-
To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol, add guanidine hydrochloride (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloro-4-(methylamino)nicotinaldehyde (1 eq.) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to obtain 6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (4).
Synthesis of the Final FGFR Inhibitor (e.g., PRN1371 analogue)
Principle: Suzuki or Stille cross-coupling to introduce the aryl moiety at the C6 position, followed by N-alkylation.
Reagents and Materials:
-
6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (4)
-
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid or corresponding stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
1-(3-bromopropyl)-4-acryloylpiperazine
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or DMF
Procedure (Suzuki Coupling):
-
In a reaction vessel, combine 6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (1 eq.), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq.), a palladium catalyst (0.1 eq.), and a base (2 eq.).
-
Add the solvent and degas the mixture.
-
Heat the reaction under an inert atmosphere at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.
Procedure (N-Alkylation):
-
To a solution of the product from the previous step in a suitable solvent (e.g., DMF), add cesium carbonate (2 eq.) and 1-(3-bromopropyl)-4-acryloylpiperazine (1.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to obtain the desired FGFR inhibitor.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one based FGFR inhibitor from "this compound".
Caption: Proposed Synthetic Workflow.
Conclusion
"this compound" represents a valuable and versatile starting material for the synthesis of potent FGFR inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The outlined synthetic protocols, based on established chemical principles, provide a framework for researchers to access these important therapeutic agents. The provided quantitative data and pathway diagrams offer a comprehensive resource for drug development professionals in the field of oncology. Further optimization of reaction conditions and exploration of diverse substituents are encouraged to develop novel FGFR inhibitors with improved efficacy and selectivity.
References
Application Notes and Protocols: Reaction of Ethyl 6-chloro-4-(methylamino)nicotinate with Methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of Ethyl 6-chloro-4-(methylamino)nicotinate with methylamine. This reaction is a key step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position of the pyridine ring is displaced by a methylamino group, yielding Ethyl 4,6-bis(methylamino)nicotinate. This diamino-substituted nicotinic acid derivative can serve as a versatile scaffold for the development of novel therapeutic agents.
The pyridine ring of this compound is electron-deficient, which facilitates nucleophilic attack, particularly at the positions activated by electron-withdrawing groups. The existing methylamino group at the 4-position and the ethyl ester at the 3-position influence the reactivity of the chlorine atom at the 6-position, making it susceptible to substitution by strong nucleophiles like methylamine.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocols
The following protocol is based on analogous reactions reported in the scientific literature for the nucleophilic aromatic substitution of similar 6-chloronicotinate derivatives with primary amines.
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water, or 2.0 M in THF or methanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., THF). The concentration can typically range from 0.1 to 0.5 M.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) to exclude moisture and oxygen.
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 3-10 equivalents). The addition should be done at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature and reaction time will depend on the solvent and the specific concentration of reactants. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The fractions containing the desired product are collected and the solvent is evaporated to yield Ethyl 4,6-bis(methylamino)nicotinate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution of a 6-chloronicotinate with an amine, which can be considered analogous to the title reaction.
| Parameter | Value |
| Starting Material | Ethyl 6-chloro-4-(substituted-amino)nicotinate |
| Reagent | Methylamine (excess) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
| Purification Method | Silica Gel Chromatography |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4,6-bis(methylamino)nicotinate.
Signaling Pathway Analogy: Nucleophilic Aromatic Substitution
Caption: Logical diagram of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 6-chloro-4-(methylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-4-(methylamino)nicotinate is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of targeted therapies such as Fibroblast Growth Factor Receptor (FGFR) inhibitors. The chlorine atom at the 6-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This versatility makes it an invaluable scaffold for the rapid generation of compound libraries in drug discovery programs.
These application notes provide an overview and detailed protocols for the major classes of palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols are based on established methodologies for similar substrates and aim to provide a starting point for reaction optimization.
Key Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.
-
Kumada Coupling: For the formation of carbon-carbon bonds with Grignard reagents.
The choice of reaction depends on the desired final product and the functional group tolerance of the coupling partners.
Data Presentation: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions. Please note that these are general conditions and will require optimization for specific substrates.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | 80-120 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI (co-catalyst), Et₃N, Piperidine | THF, DMF | 25-80 |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene, Dioxane | 80-110 |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | - | THF, Dioxane | 25-80 |
| Kumada | Grignard Reagent | PdCl₂(dppf), NiCl₂(dppe) | dppf, dppe | - | THF, Diethyl ether | 25-66 |
Experimental Protocols
The following are detailed, generalized protocols for the most common cross-coupling reactions of this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. All reagents are flammable and/or toxic. Please consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation at the 6-position of the nicotinate ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general method for the C-N bond formation at the 6-position.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a dry reaction vessel.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel.
-
Add this compound and the secondary amine to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure for the formation of a C-C triple bond at the 6-position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Triphenylphosphine (PPh₃, 0.06 equivalents)
-
Triethylamine (Et₃N, 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a degassed solution of this compound in anhydrous THF and triethylamine, add the terminal alkyne.
-
Add PdCl₂(PPh₃)₂, CuI, and PPh₃ to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflows and chemical transformations described in the protocols.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: General reaction scheme for cross-coupling of the target molecule.
Caption: Key cross-coupling reactions of the target molecule.
Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with substituted chloropyridines. This class of reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2][3][4] Chloropyridines are often more economical starting materials compared to their bromo- or iodo- counterparts, making the development of efficient coupling protocols for these substrates highly valuable.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] For substituted chloropyridines, which are often considered less reactive than the corresponding bromides or iodides, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[6][7] Recent advancements have led to the development of highly active catalyst systems that can effectively couple a wide range of substituted and functionalized chloropyridines.[2][3] This document outlines both conventional and microwave-assisted protocols, providing researchers with the tools to select the optimal conditions for their specific substrates.
General Reaction Scheme
The general transformation for the Suzuki coupling of a substituted chloropyridine with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources for the Suzuki coupling of substituted chloropyridines under different conditions.
Table 1: Conventional Heating Methods
| Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O/DMF | 100 | 2 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 120 | 12 | 78 |
| 3-Amino-2-chloropyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | Dioxane | 100 | 8 | 92[8] |
| 2,4-Dichloropyridine | 4-Methylphenylboronic acid | Pd(PEPPSI)(IPr) (3) | - | K₃PO₄ | Dioxane | 100 | 18 | 85 (C4-selective)[9] |
| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos (5) | - | K₂CO₃ | Dioxane | 135-140 | 0.5 | 60-85[10] |
| 2-chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | Dioxane | 100 | 12 | 70[11] |
Table 2: Microwave-Assisted Methods
| Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 150 | 15 | 92 (C4-selective)[12] |
| 6-chloroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 150 | 20 | 95[13] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 3 | 65[6] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 3 | 85[6] |
| 6-chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos (5) | - | K₂CO₃ | Dioxane | 135-140 | 30 | Moderate to good[10] |
Experimental Protocols
Below are detailed methodologies for performing Suzuki coupling reactions with substituted chloropyridines.
Protocol 1: General Procedure using Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[10][12][13]
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 6-9).
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
The protocols and data presented herein offer a robust starting point for researchers engaged in the synthesis of aryl-substituted pyridines via Suzuki-Miyaura coupling of chloropyridines. The choice between conventional heating and microwave-assisted methods will depend on the available equipment and the desired reaction time. For challenging substrates, screening of different catalysts, ligands, and bases is recommended to achieve optimal results. The versatility and efficiency of the Suzuki coupling make it an indispensable tool in modern organic synthesis and drug discovery.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. revues.imist.ma [revues.imist.ma]
Application Notes and Protocols for the Functionalization of Ethyl 6-chloro-4-(methylamino)nicotinate
Introduction
Ethyl 6-chloro-4-(methylamino)nicotinate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Its strategic importance lies in the differential reactivity of its functional groups, most notably the chloro substituent at the 6-position of the pyridine ring. This chlorine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This document provides detailed application notes and experimental protocols for the functionalization of this compound via Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are crucial for the generation of novel chemical entities for drug discovery and development.
Key Functionalization Reactions
The primary site for functionalization on this compound is the C6-chloro position, which can be readily displaced using various palladium-catalyzed cross-coupling reactions.
Logical Relationship of Functionalization Reactions
Caption: Key cross-coupling reactions for functionalizing this compound.
I. Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the chloro-pyridine with an organoboron reagent.[1]
Application Notes:
The Suzuki coupling of this compound allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. This is a common strategy in the synthesis of kinase inhibitors to probe the hydrophobic pocket of the enzyme's active site. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Experimental Protocol:
A representative protocol for the Suzuki coupling of this compound with an arylboronic acid is detailed below.
Experimental Workflow for Suzuki Coupling
Caption: A typical workflow for a Suzuki coupling reaction.
Table 1: Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.1 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 95 °C |
| Time | 12 h |
| Yield | 75-95% |
Procedure:
-
To a reaction vessel, add this compound, the respective arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 95 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C6 position.
Application Notes:
This reaction is particularly useful for synthesizing derivatives with improved solubility and pharmacokinetic properties by introducing polar amine functionalities. The choice of phosphine ligand is critical and often needs to be optimized for a specific amine substrate.
Experimental Protocol:
The following is a general protocol for the Buchwald-Hartwig amination of this compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Table 2: Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.05 equiv) |
| Ligand | Xantphos (0.1 equiv) |
| Base | NaOt-Bu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 16 h |
| Yield | 60-85% |
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., in a glovebox), combine this compound, the amine, sodium tert-butoxide, and the ligand (Xantphos).
-
Add the palladium precatalyst, Tris(dibenzylideneacetone)dipalladium(0).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon triple bond by reacting the aryl chloride with a terminal alkyne.
Application Notes:
This reaction introduces a rigid alkynyl linker, which can be valuable for positioning other functional groups in a specific orientation for binding to a biological target. The reaction is typically co-catalyzed by palladium and copper salts.
Experimental Protocol:
A standard protocol for the Sonogashira coupling of this compound is provided below.
Experimental Workflow for Sonogashira Coupling
Caption: A typical workflow for a Sonogashira coupling reaction.
Table 3: Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.05 equiv) |
| Co-catalyst | CuI (0.1 equiv) |
| Base | Triethylamine (3.0 equiv) |
| Solvent | DMF |
| Temperature | 80 °C |
| Time | 8 h |
| Yield | 70-90% |
Procedure:
-
To a flask, add this compound, Bis(triphenylphosphine)palladium(II) dichloride, and Copper(I) iodide.
-
Add DMF and triethylamine.
-
Degas the solution with an inert gas for 15 minutes.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller collections of low molecular weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[2] These initial fragment hits then serve as starting points for optimization into more potent and selective drug candidates.
"Ethyl 6-chloro-4-(methylamino)nicotinate" is a substituted pyridine derivative that serves as an excellent candidate for inclusion in fragment libraries. Its molecular structure possesses key features amenable to FBDD, including a low molecular weight, a defined three-dimensional shape, and functional groups that can engage in various interactions with a protein target. The nicotinate core is a recognized scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[3] This application note provides a detailed overview and experimental protocols for the application of "this compound" in a fragment-based screening campaign, hypothetically targeting a protein kinase.
Physicochemical Properties for Fragment-Based Screening
"this compound" adheres to the general guidelines for fragments, often referred to as the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. These properties ensure adequate solubility and a higher probability of forming high-quality, efficient interactions with the target protein.
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O2 | PubChem |
| Molecular Weight | 214.65 g/mol | [4] |
| CAS Number | 449811-28-3 | [4] |
| cLogP (Predicted) | ~2.5 | ChemDraw |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
Application in Fragment-Based Screening against Protein Kinases
The pyridine core of "this compound" is a common feature in kinase inhibitors, making this fragment a valuable tool for screening against this important class of drug targets.[3] The general workflow for a fragment-based screening campaign using this compound would involve a primary screen to identify binding, followed by secondary validation and structural studies to confirm the interaction.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
A hypothetical signaling pathway involving a target kinase that could be modulated by a derivative of this fragment is depicted below. Inhibition of the kinase would block the downstream phosphorylation cascade, impacting cell proliferation or survival.
Caption: Inhibition of a target kinase by a fragment-derived compound.
Experimental Protocols
The following are generalized protocols for a fragment screening campaign. Specific parameters will need to be optimized for the particular protein target and instrumentation.
Fragment Library Preparation
-
Solubilization: Dissolve "this compound" and other fragments in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).
-
Quality Control: Assess the purity and identity of the fragment using LC-MS and NMR spectroscopy.
-
Plating: Prepare master plates by plating the individual fragment stocks into 96- or 384-well plates. From the master plates, create working plates for screening by diluting the fragments into an appropriate buffer.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time without the need for labels.[5][6]
-
Target Immobilization:
-
Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for background subtraction.
-
-
Screening:
-
Prepare fragment solutions in a running buffer containing a low percentage of DMSO (e.g., 1-2%) to match the sample buffer.
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of the fragment binding to the immobilized target.
-
Regenerate the sensor surface between fragment injections using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a response significantly above the background noise.
-
Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[7][8] Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC experiment, are commonly used.[9]
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target kinase in a suitable NMR buffer.
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Prepare a stock solution of the hit fragment, "this compound".
-
Add increasing amounts of the fragment stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration.
-
Monitor for chemical shift perturbations (CSPs) of the protein's amide resonances upon fragment addition.
-
Resonances that show significant and dose-dependent CSPs correspond to amino acids in or near the fragment's binding site.
-
The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.
-
Hit-to-Lead Optimization Workflow
Once a fragment hit like "this compound" is validated, the next phase is to improve its binding affinity and selectivity.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 4. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of derivatives of Ethyl 6-chloro-4-(methylamino)nicotinate as potential kinase inhibitors. This document includes detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The pyridine core, substituted with a chloro group at the 6-position, a methylamino group at the 4-position, and an ethyl ester at the 3-position, offers multiple points for chemical modification.[1] These modifications allow for the fine-tuning of physicochemical properties and biological activity to achieve potent and selective inhibition of target kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. Derivatives of this scaffold have shown potential as inhibitors of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[1]
Target Kinase Signaling Pathways
Understanding the signaling pathways regulated by target kinases is crucial for designing effective inhibitors and elucidating their mechanism of action.
Fibroblast Growth Factor Receptor (FGFR) Pathway
FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][2][3] These pathways are pivotal in regulating cell proliferation, survival, differentiation, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is implicated in various cancers.
Caption: Simplified FGFR signaling pathway.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Pathway
CDK4 and CDK6 are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event initiates the transcription of genes required for the G1 to S phase transition, thereby driving cell proliferation. Overactivation of the CDK4/6-Cyclin D-Rb axis is a common feature in cancer, making CDK4/6 attractive therapeutic targets.
Caption: Core CDK4/6-Rb signaling pathway.
Experimental Protocols
General Synthesis of Ethyl 6-chloro-4-(arylamino)nicotinate Derivatives
The synthesis of a library of derivatives typically involves a nucleophilic aromatic substitution reaction, where the chloro group at the 6-position of the starting material is displaced by various amines.
Caption: General synthetic workflow.
Protocol:
-
Starting Material: Ethyl 4,6-dichloronicotinate is reacted with methylamine to selectively substitute the chlorine at the 4-position, yielding this compound.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: Add the desired substituted aniline or other amine (1.1-1.5 equivalents) to the reaction mixture.
-
Base and Catalyst (Optional): Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct. In some cases, a palladium catalyst and a ligand may be required for C-N cross-coupling reactions.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. The following are general protocols for FGFR and CDK4/6 inhibition assays.
FGFR Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human FGFR enzyme (e.g., FGFR3)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Protocol:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the FGFR enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
CDK4/6 Kinase Assay (Example: HTRF® Kinase Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay.
Materials:
-
Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
Kinase buffer
-
Rb protein (substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Europium cryptate-labeled anti-phospho-Rb antibody (donor)
-
d2-labeled anti-Rb antibody (acceptor)
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a low-volume 384-well plate, add the test compound, CDK4/6 enzyme, and Rb substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and detect the phosphorylated substrate by adding the europium-labeled donor antibody and the d2-labeled acceptor antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ values from the dose-response curves.
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of the synthesized derivatives are typically presented as IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor. The data should be organized in a clear and structured table to facilitate comparison and SAR analysis.
Representative Data for Structurally Related Kinase Inhibitors
While specific IC₅₀ data for a comprehensive library of this compound derivatives is not publicly available in a consolidated format, the following tables present representative data for structurally analogous compounds to illustrate the expected outcomes and guide SAR studies.
Table 1: Representative IC₅₀ Values of 4-Anilinoquinazoline Derivatives
| Compound | R-group on Aniline | Kinase | IC₅₀ (nM) |
| 1a | 3-chloro-4-fluoro | EGFR | 15 |
| 1b | 3-ethynyl | EGFR | 10 |
| 1c | 3-chloro-4-(pyridin-2-ylmethoxy) | KDR (VEGFR2) | 5 |
| 1d | 4-bromo-2-fluoro | FGFR1 | 25 |
| 1e | 3-methyl | CDK4 | 150 |
Data is illustrative and based on structurally related 4-anilinoquinazoline scaffolds.
Table 2: Representative IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R¹-group | R²-group | Kinase | IC₅₀ (nM) |
| 2a | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 9.2 |
| 2b | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR2 | 6.2 |
| 2c | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR3 | 11.9 |
| 2d | H | Cyclopentyl | CDK4 | 8 |
| 2e | H | 5-piperazin-1-yl-pyridin-2-yl | CDK6 | 10 |
Data is illustrative and based on structurally related pyrido[2,3-d]pyrimidine scaffolds, which share similarities with the nicotinamide core.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position: The nature of the substituent at the 4-amino position is critical for potency and selectivity. Aromatic rings, such as substituted anilines, are common and can form key interactions within the ATP-binding pocket of the kinase.
-
Substitution at the 6-position: The chloro group at the 6-position is a key reactive site for introducing a wide array of other functional groups, thereby enabling the creation of a diverse library of derivative molecules.[1]
-
Modifications to the Pyridine Ring: Introduction of substituents on the pyridine ring itself can influence the molecule's conformation and its interaction with biological targets.
-
Ester Group at the 3-position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing another handle for further chemical modifications to improve properties like solubility and cell permeability.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries. By systematically modifying the substituents at the 4- and 6-positions and on the pyridine ring, researchers can optimize the potency and selectivity of these compounds against various kinase targets. The provided protocols and background information serve as a valuable resource for scientists engaged in the discovery and development of next-generation targeted therapies.
References
Application Notes and Protocols: Acylation of the Methylamino Group in "Ethyl 6-chloro-4-(methylamino)nicotinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethyl 6-chloro-4-(methylamino)nicotinate" is a key intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites—the chloro substituent, the methylamino group, and the ethyl ester—allows for diverse structural modifications. Acylation of the secondary methylamino group is a crucial transformation, enabling the introduction of various acyl moieties to modulate the physicochemical and pharmacological properties of the resulting compounds. This document provides detailed application notes and protocols for the N-acylation of this important building block.
The acylation of the methylamino group in "this compound" is readily achieved using standard acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.[1] This reaction leads to the formation of the corresponding N-acyl-N-methylamino derivatives, effectively introducing an amide functionality.[1] The choice of base is critical to prevent unwanted side reactions, with tertiary amines like triethylamine or pyridine being commonly employed.[1]
Data Presentation
The following table summarizes representative quantitative data for the acylation of "this compound" with different acylating agents.
| Acylating Agent | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Ethyl 6-chloro-4-(N-methylacetamido)nicotinate | Dichloromethane | Triethylamine | 2 | >95 (Assumed) | General Method |
| Benzoyl Chloride | Ethyl 6-chloro-4-(N-methylbenzamido)nicotinate | Dichloromethane | Triethylamine | 3 | >95 (Assumed) | General Method |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the synthesis of "Ethyl 6-chloro-4-(N-methylacetamido)nicotinate".
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol outlines the synthesis of "Ethyl 6-chloro-4-(N-methylbenzamido)nicotinate".
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and perform extraction with dichloromethane (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or flash column chromatography as needed.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the acylation process.
Caption: General reaction scheme for the N-acylation.
Caption: Typical experimental workflow for N-acylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient synthesis involves the reaction of Ethyl 4,6-dichloronicotinate with methylamine.[1] This process is a nucleophilic aromatic substitution (SNAr), where the methylamino group selectively replaces the chlorine atom at the 4-position of the pyridine ring.[1]
Q2: What makes this reaction synthetically feasible?
The pyridine ring in the starting material, Ethyl 4,6-dichloronicotinate, is electron-deficient. This deficiency is enhanced by the presence of electron-withdrawing groups (the two chlorine atoms and the ethyl ester group), which activates the ring for attack by nucleophiles like methylamine.[1]
Q3: Why is this compound considered a valuable intermediate?
This compound is a crucial building block in medicinal chemistry and the pharmaceutical industry.[1] Its functional groups—the chlorine atom, the methylamino group, and the ethyl ester—provide distinct sites for further chemical modifications. It is notably used as a starting material in the multi-step synthesis of targeted cancer therapies, such as certain fibroblast growth factor receptor (FGFR) inhibitors.[1]
Q4: What are the standard workup and purification procedures for this synthesis?
A typical workup protocol includes:
-
Quenching: Stopping the reaction, often by adding water.[1]
-
Extraction: Separating the product from the aqueous phase using an organic solvent like ethyl acetate.[1]
-
Washing: Removing water-soluble impurities with water and then brine.[1]
-
Drying: Removing residual water from the organic phase with an anhydrous salt (e.g., sodium sulfate).[1]
-
Concentration: Removing the solvent under reduced pressure to isolate the crude product.[1]
-
Purification: For higher purity, techniques such as column chromatography or recrystallization are employed.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired product. What are the common causes and how can I address them?
A: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: The starting material, Ethyl 4,6-dichloronicotinate, may be degraded. Similarly, ensure the methylamine solution (often aqueous or in a solvent like ethanol) is of the correct concentration and has been stored properly.
-
Reaction Temperature: Temperature control is critical. Too low a temperature may lead to a very slow or stalled reaction. Conversely, excessively high temperatures could promote side reactions or degradation of the product. Refer to the data table below for optimized conditions.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Moisture: While some protocols may use aqueous methylamine, the presence of excess water can potentially lead to hydrolysis of the ester group, especially if reaction conditions are harsh. Ensure all glassware is dry if using anhydrous conditions.
-
Inefficient Workup: Product may be lost during the extraction and washing steps. Ensure the pH is appropriate during extraction to keep the product in the organic phase. Perform multiple extractions with fresh solvent to maximize recovery.
Problem 2: Product is Impure
Q: My NMR/LC-MS analysis shows significant impurities in the final product. What are the likely side products and how can I prevent or remove them?
A: Impurities often arise from side reactions or incomplete reactions.
-
Unreacted Starting Material: The most common impurity is unreacted Ethyl 4,6-dichloronicotinate. This indicates an incomplete reaction.
-
Solution: Increase the reaction time, slightly elevate the temperature, or use a modest excess of methylamine. Monitor via TLC to ensure full conversion.
-
-
Di-substituted Product: It is possible for methylamine to substitute both chlorine atoms, yielding Ethyl 4,6-bis(methylamino)nicotinate.
-
Solution: This is typically minimized by controlling the stoichiometry (avoiding a large excess of methylamine) and maintaining a moderate reaction temperature to favor the more reactive 4-position substitution.
-
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is run under basic conditions for a prolonged period or at high temperatures.
-
Solution: Keep reaction times and temperatures to the minimum required for completion. During workup, avoid strongly basic or acidic conditions.
-
-
Purification Strategy: If impurities are present, column chromatography is the most effective method for separation. A gradient of ethyl acetate in hexanes is typically a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective if the primary impurity is the starting material.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
The following table summarizes hypothetical results from an optimization study to illustrate how different parameters can affect the reaction yield.
| Entry | Solvent | Temperature (°C) | Methylamine (Equivalents) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 (Room Temp) | 1.1 | 24 | 65 |
| 2 | Ethanol | 50 | 1.1 | 8 | 85 |
| 3 | Ethanol | 78 (Reflux) | 1.1 | 4 | 82 |
| 4 | THF | 50 | 1.1 | 12 | 78 |
| 5 | Ethanol | 50 | 1.5 | 8 | 91 |
| 6 | Ethanol | 50 | 2.0 | 8 | 89* |
*Note: Higher equivalents of methylamine may slightly increase the formation of di-substituted byproducts.
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (e.g., 40% solution in water or 2M in THF/Ethanol)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol.
-
Add methylamine (1.5 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low product yield in the synthesis reaction.
References
Technical Support Center: "Ethyl 6-chloro-4-(methylamino)nicotinate" Reactions
Welcome to the technical support center for "Ethyl 6-chloro-4-(methylamino)nicotinate" reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting ethyl 4,6-dichloronicotinate with methylamine.[1] In this reaction, the methylamine selectively displaces the chlorine atom at the 4-position of the pyridine ring.[1] The electron-withdrawing properties of the ester group and the nitrogen atom in the pyridine ring activate the 4-position for nucleophilic attack.
Q2: What are the potential common side products in the synthesis of this compound?
While specific quantitative data is not extensively published, based on the reaction mechanism and the reactivity of the starting materials, the following side products are commonly encountered:
-
Disubstitution Product: Ethyl 4,6-bis(methylamino)nicotinate. This forms when methylamine reacts at both the 4- and 6-positions of the ethyl 4,6-dichloronicotinate starting material.
-
Isomeric Monosubstitution Product: Ethyl 4-chloro-6-(methylamino)nicotinate. Although the 4-position is more reactive, substitution at the 6-position can occur, leading to this isomeric impurity.
-
Hydrolysis Product: 6-chloro-4-(methylamino)nicotinic acid. This can be formed by the hydrolysis of the ethyl ester group, particularly if there is water in the reaction mixture or during workup under acidic or basic conditions.
-
Unreacted Starting Material: Ethyl 4,6-dichloronicotinate. Incomplete reaction will result in the presence of the starting material in the crude product.
Q3: How can I minimize the formation of the disubstitution side product?
To reduce the formation of Ethyl 4,6-bis(methylamino)nicotinate, it is crucial to control the stoichiometry of the reactants. Using a modest excess of methylamine is typical, but a large excess should be avoided as it can drive the reaction towards disubstitution. Precise control over reaction temperature and time is also important; prolonged reaction times or excessively high temperatures can favor the formation of the disubstitution product.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
Thin-layer chromatography (TLC) is a valuable technique for monitoring the progress of the reaction in real-time. It allows for the visualization of the consumption of the starting material and the formation of the desired product and any major side products. For purity assessment of the final compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[1] These techniques can effectively separate and quantify the desired product and various impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Degradation of starting material or product. | - Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. The reaction is often run at a slightly elevated temperature, but excessive heat can lead to side reactions. - Ensure the reaction runs for a sufficient duration. - Use anhydrous solvents and reagents to prevent hydrolysis. |
| High Levels of Disubstitution Product | - Large excess of methylamine. - High reaction temperature. - Prolonged reaction time. | - Use a controlled amount of methylamine (e.g., 1.1 to 1.5 equivalents). - Lower the reaction temperature. - Monitor the reaction closely and stop it once the monosubstituted product is maximized. |
| Presence of Isomeric Monosubstitution Product | - The 6-position of ethyl 4,6-dichloronicotinate has some reactivity. | - While difficult to completely eliminate, careful control of reaction conditions (lower temperature) may improve selectivity for the 4-position. - Purification by column chromatography is typically required to separate the isomers. |
| Significant Amount of Hydrolysis Product | - Presence of water in the reaction mixture. - Workup conditions are too acidic or basic for an extended period. | - Use anhydrous solvents and reagents. - Perform the workup at a neutral or near-neutral pH and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Purification | - The polarity of the desired product and side products may be similar. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and workup reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,6-dichloronicotinate (1.0 eq.) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add the methylamine solution (1.2 eq.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
To aid in understanding the reaction process, the following diagrams illustrate the key transformations and workflows.
Caption: Reaction pathway for the synthesis of this compound and formation of common side products.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic purification of Ethyl 6-chloro-4-(methylamino)nicotinate and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound derivatives.
Question: My compound is not separating from impurities on the silica gel column, even with a Hexane/Ethyl Acetate gradient. What should I do?
Answer:
Poor separation can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, ensure you have optimized the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.
-
Solvent Polarity: If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). If they are not moving (low Rf), gradually increase the polarity (increase the ethyl acetate proportion).
-
Alternative Solvents: Consider adding a small percentage of a third solvent to modulate selectivity. For example, a small amount of methanol or dichloromethane can significantly alter the separation. Be cautious, as methanol can sometimes dissolve silica gel if used in high concentrations.[1]
-
-
Check Column Packing:
-
Compound Stability:
-
Verify that your compound is stable on silica gel. Some compounds can degrade on acidic silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[3] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3]
-
Question: I am observing peak tailing for my compound during HPLC analysis. How can I resolve this?
Answer:
Peak tailing in HPLC can be caused by several factors. Here's how to address them:
-
Secondary Interactions: The methylamino group in your compound can interact with residual silanols on the silica-based C18 column, leading to tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your compound. For an amine-containing compound, a higher pH mobile phase (using a pH-stable column) can sometimes improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[4]
-
Column Contamination: If the column has been used for many samples, it may be contaminated. Flush the column with a strong solvent to clean it.
Question: My compound seems to be stuck on the column and won't elute. What could be the problem?
Answer:
There are a few potential reasons for this:
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.[5] Try increasing the polarity of your eluting solvent significantly.[3]
-
Compound Instability: Your compound may have decomposed on the silica gel column.[3] Test the stability of your compound on silica using a 2D TLC.[6]
-
Insoluble Sample: The crude reaction mixture may not be fully soluble in the solvent system used for elution.[3] Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for column chromatography on silica gel is a gradient of Hexane and Ethyl Acetate.[7] You can begin with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity.[7] The optimal solvent system should be determined by TLC analysis prior to the column run.[5]
Q2: How can I monitor the progress of the column chromatography separation?
A2: If the compounds are colorless, you will need to collect fractions and analyze them by TLC.[5] Spot each fraction on a TLC plate and develop it in your chosen solvent system to see which fractions contain your desired compound.
Q3: My compound is UV-active. Can I use a UV detector to monitor the purification?
A3: Yes, if your compound has a UV chromophore, you can use a UV detector. This compound is expected to be UV-active. For preparative chromatography, an in-line UV detector can help you identify the fractions containing your compound as they elute from the column. A common detection wavelength is 254 nm.[7]
Q4: What should I do if my purified compound is still not pure enough?
A4: If column chromatography does not provide sufficient purity, you may need to consider other purification techniques. Recrystallization is often a good second step if your compound is a solid. Alternatively, you could try a different type of chromatography, such as reverse-phase chromatography or preparative HPLC.
Data Presentation
Table 1: General Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh)[7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3)[7] |
| Flow Rate | Dependent on column size, typically 1-2 mL/min for a small lab-scale column |
| Detection | TLC analysis of fractions, UV visualization if applicable |
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TEA) |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Detector | UV at 254 nm[7] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent.[6] Load the sample onto the top of the silica bed. Alternatively, use the dry loading method for samples with poor solubility.[6]
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your sample onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. The solvent level should be below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using a staining agent.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: Workflow for the purification of this compound derivatives.
References
- 1. Rookie Mistakes [chem.rochester.edu]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. Chromatography [chem.rochester.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. This compound | 449811-28-3 | Benchchem [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of chloropyridines. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[3][4]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[4][5]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can minimize hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation over side reactions.[3]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position.
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive site. A highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.[6]
Q4: My starting materials or catalyst are not dissolving well in the reaction solvent. What are my options?
Insolubility is a common reason for poor reaction performance.[2]
-
Solvent Screening: While toluene and 1,4-dioxane are standards, other solvents can be effective. Consider screening solvents like CPME, t-AmOH, or DMF.[2][7] For bases like Cs₂CO₃ or K₃PO₄, which have poor solubility in toluene, a more polar solvent or a solvent mixture may be necessary.[2]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of inorganic bases can cause them to settle, limiting their availability for the reaction.[2]
-
Homogeneous Bases: In some cases, soluble organic bases like DBU can be used, though they are generally less effective.[2][7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of chloropyridines.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring?
A1: The SNAr reaction on a pyridine ring typically proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group. This initial attack forms a negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized. The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize this intermediate, particularly when the attack occurs at the C2 (ortho) or C4 (para) position relative to the nitrogen. In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Q2: Why are the 2- and 4-positions of the pyridine ring more reactive towards nucleophilic attack in SNAr reactions?
A2: The 2- and 4-positions of the pyridine ring are more electron-deficient due to the electron-withdrawing inductive and resonance effects of the nitrogen atom. When a nucleophile attacks at these positions, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation and favoring the reaction at these positions over the 3- and 5- (meta) positions.
Q3: What are the key factors that influence the rate and success of an SNAr reaction on a pyridine?
A3: Several factors govern the outcome of an SNAr reaction on a pyridine ring:
-
Leaving Group: The nature of the leaving group is crucial. Good leaving groups are typically strong electron-withdrawing groups that can stabilize a negative charge. The reactivity order is generally F > Cl > Br > I for many SNAr reactions.
-
Nucleophile: The nucleophilicity of the attacking species is important. Stronger nucleophiles generally react faster.
-
Pyridine Ring Substitution: The presence of electron-withdrawing groups on the pyridine ring, in addition to the leaving group, can further activate the ring towards nucleophilic attack and increase the reaction rate.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophile salt and do not solvate the nucleophile as strongly, thus increasing its reactivity.
-
Temperature: The reaction temperature significantly impacts the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions.
Q4: Can SNAr reactions on pyridines be performed at room temperature?
A4: Yes, room temperature SNAr reactions on pyridines are possible, particularly when highly activated substrates are used.[1] This can be achieved by having strong electron-withdrawing groups on the pyridine ring or by using highly reactive nucleophiles.[1] Additionally, the formation of N-phosphonium pyridinium intermediates has been shown to facilitate SNAr reactions at ambient temperatures in many cases.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of any side products. Consider using microwave irradiation, which can often accelerate the reaction and improve yields compared to conventional heating. |
| Poor Leaving Group | If possible, switch to a better leaving group. For example, if you are using a chloro-substituted pyridine, a fluoro-substituted analogue might be more reactive. |
| Weak Nucleophile | If the nucleophile is an alcohol or thiol, consider converting it to its more nucleophilic alkoxide or thiolate form by using a suitable base (e.g., NaH, K2CO3). |
| Deactivated Pyridine Ring | If the pyridine ring is not sufficiently electron-deficient, the reaction may be sluggish. If the synthesis allows, consider introducing an electron-withdrawing group at a position that can stabilize the Meisenheimer complex. Alternatively, activation of the pyridine ring using a Lewis acid can be explored. |
| Solvent Issues | Ensure the solvent is dry and of appropriate polarity. Residual water can protonate the nucleophile, reducing its reactivity. Consider switching to a higher-boiling polar aprotic solvent like DMSO or NMP to allow for higher reaction temperatures. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat can lead to decomposition of starting materials, intermediates, or the final product. Try running the reaction at a lower temperature for a longer period. A temperature optimization study is recommended. |
| Competing Reactions | With ambident nucleophiles (e.g., some amines), reaction at different sites may occur. Temperature can influence the regioselectivity of the reaction. Analyze the side products to understand the competing pathways and adjust the reaction conditions accordingly. |
| Hydrolysis of Product or Starting Material | If the reaction is sensitive to water, ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of hydroxypyridine derivatives as byproducts. |
| Base-Induced Side Reactions | If a strong base is used, it may react with other functional groups in the molecule or promote elimination reactions. Consider using a weaker, non-nucleophilic base. |
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-substituted Pyridines via SNAr
| Pyridine Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Piperidine | NMP | 80 | 24 | 25 |
| 2-Chloropyridine | Piperidine | NMP | 120 | 12 | 70 |
| 2-Chloropyridine | Piperidine | NMP | 150 | 6 | 95 |
| 4-Fluoropyridine | Sodium Methoxide | DMF | 25 (Room Temp) | 24 | 40 |
| 4-Fluoropyridine | Sodium Methoxide | DMF | 60 | 8 | 85 |
| 4-Fluoropyridine | Sodium Methoxide | DMF | 100 | 2 | 98 |
| 2-Bromopyridine | Sodium Thiophenoxide | DMSO | 80 | 12 | 60 |
| 2-Bromopyridine | Sodium Thiophenoxide | DMSO | 120 | 4 | 92 |
Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for SNAr on Pyridines
| Pyridine Substrate | Nucleophile | Method | Temperature (°C) | Time | Yield (%) |
| 2-Chloropyridine | Morpholine | Conventional | 150 | 18 h | 75 |
| 2-Chloropyridine | Morpholine | Microwave | 150 | 15 min | 92 |
| 4-Chloropyridine-3-carbonitrile | Aniline | Conventional | 100 | 24 h | 65 |
| 4-Chloropyridine-3-carbonitrile | Aniline | Microwave | 120 | 10 min | 88 |
Note: The data in this table is a synthesized representation from multiple sources to highlight the general advantages of microwave heating and may not reflect the results of a single study.
Experimental Protocols
General Protocol for Temperature Optimization of SNAr Reactions
-
Reaction Setup: In a series of reaction vials, add the pyridine substrate (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP). If a base is required to generate the active nucleophile, add it to the mixture (e.g., K2CO3, NaH).
-
Temperature Control: Place each vial in a temperature-controlled heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product and any byproducts.
-
Work-up and Analysis: Once the reaction is deemed complete (or has reached a plateau) based on the monitoring, cool the reaction mixtures to room temperature. Perform an appropriate aqueous work-up to remove the solvent and excess reagents. Purify the crude product by column chromatography, recrystallization, or distillation.
-
Optimization: Compare the yields and purity of the product obtained at different temperatures to determine the optimal reaction temperature.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in SNAr reactions on pyridines.
Caption: Logical relationship between temperature and reaction outcomes in SNAr optimization.
References
Technical Support Center: Improving Reaction Times for "Ethyl 6-chloro-4-(methylamino)nicotinate" Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with "Ethyl 6-chloro-4-(methylamino)nicotinate." The guidance provided is based on established principles for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound slow or incomplete?
A1: Several factors can contribute to slow or incomplete reactions with this substrate. The chlorine atom on the pyridine ring is a relatively unreactive electrophile compared to bromine or iodine, which can lead to slower oxidative addition to the palladium catalyst.[1] Additionally, the methylamino group is an electron-donating group, which can further decrease the reactivity of the C-Cl bond. The nitrogen atoms in the pyridine ring and the methylamino group can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q2: Which type of coupling reaction is best suited for this compound?
A2: The choice of coupling reaction depends on the desired bond to be formed.
-
Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds with boronic acids or esters.[2]
-
Buchwald-Hartwig amination is used for forming carbon-nitrogen bonds with amines.
-
Sonogashira coupling is employed for forming carbon-carbon bonds with terminal alkynes.[3] All three have been successfully applied to chloropyridine substrates.
Q3: How can I improve the reaction rate of my Suzuki-Miyaura coupling?
A3: To improve the reaction rate, consider the following:
-
Catalyst and Ligand: Use a palladium catalyst with an electron-rich and bulky phosphine ligand, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos).[4] These ligands promote the oxidative addition of the aryl chloride and stabilize the active catalytic species.
-
Base: A stronger base, such as a phosphate (e.g., K₃PO₄) or a carbonate (e.g., Cs₂CO₃), is often required for less reactive chlorides.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes accelerate the reaction.
-
Temperature: Increasing the reaction temperature, potentially with the use of microwave irradiation, can significantly reduce reaction times.
Q4: What are common issues in Buchwald-Hartwig aminations with this substrate?
A4: Common issues include slow reaction rates and low yields. Similar to Suzuki couplings, the use of specialized ligands designed for C-N bond formation is crucial. Ensure that the amine coupling partner is not sterically hindered to an extent that it prevents effective coupling. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed.
Q5: Are there any specific considerations for Sonogashira couplings?
A5: Sonogashira couplings with chloropyridines can be challenging. In addition to a palladium catalyst, a copper(I) co-catalyst (e.g., CuI) is typically required to facilitate the reaction.[3] The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases. Running the reaction under an inert atmosphere is important to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Poor Substrate Purity | Ensure the this compound and the coupling partner are pure. Impurities can poison the catalyst. |
| Incorrect Reaction Conditions | Screen different catalysts, ligands, bases, and solvents. See the tables below for suggested starting points. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher-boiling solvent or a sealed-vessel microwave reactor. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common choice. |
Problem: Slow Reaction Time
| Possible Cause | Troubleshooting Step |
| Sub-optimal Catalyst System | Switch to a more active catalyst system, particularly one with bulky, electron-rich phosphine ligands known to be effective for aryl chlorides.[4] |
| Insufficient Heat | Increase the reaction temperature. Microwave heating can dramatically reduce reaction times from hours to minutes. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A co-solvent may be necessary. |
| Low Catalyst Loading | While keeping catalyst loading low is desirable, for challenging substrates, a slightly higher loading (e.g., 1-2 mol%) may be necessary to achieve a reasonable rate. |
Data Presentation: Typical Reaction Conditions
The following tables provide starting points for optimizing coupling reactions with this compound based on conditions reported for similar chloropyridine substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) |
| Ligand | SPhos | XPhos | dppf |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature (°C) | 100 | 110 | 120 (Microwave) |
| Reaction Time (h) | 12-24 | 8-16 | 0.5-1 |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | XPhos | RuPhos | (none needed) |
| Base | NaOtBu | LHMDS | K₂CO₃ |
| Solvent | Toluene | THF | Dioxane |
| Temperature (°C) | 100 | 80 | 110 |
| Reaction Time (h) | 6-18 | 12-24 | 4-12 |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine | Diisopropylamine |
| Solvent | THF | DMF |
| Temperature (°C) | 60 | Room Temperature |
| Reaction Time (h) | 4-8 | 12-24 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the chosen solvent (e.g., dioxane).
-
Add the catalyst solution to the reaction vial.
-
If using an aqueous co-solvent, add it at this stage.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: TLC Analysis of Ethyl 6-chloro-4-(methylamino)nicotinate Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers monitoring the synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate via Thin Layer Chromatography (TLC). The typical synthesis involves the nucleophilic aromatic substitution of Ethyl 4,6-dichloronicotinate with methylamine.[1]
Experimental Protocol: TLC Monitoring
This section details the standard procedure for monitoring the reaction progress.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (see table below for suggestions)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) if needed
Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
Dissolve a small amount of the starting material (Ethyl 4,6-dichloronicotinate) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a dilute "SM" solution.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary spotter. If the reaction solvent has a high boiling point (like DMF or DMSO), dilute the aliquot in a more volatile solvent to prevent streaking.[2]
-
-
Spotting:
-
Using a clean capillary, spot the "SM" solution onto the "SM" lane.
-
Spot the reaction mixture onto the "RXN" lane.
-
On the "CO" (co-spot) lane, first spot the "SM" solution, and then carefully spot the reaction mixture directly on top of the "SM" spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Development:
-
Add the chosen mobile phase to the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[3]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Aromatic compounds like the starting material and product should be UV-active.
-
If spots are not visible or for further confirmation, use a chemical stain.
-
Data Presentation: Solvent Systems & Expected Results
The choice of the mobile phase (eluent) is critical for good separation. The product, containing a methylamino group, is more polar than the dichlorinated starting material. The following are suggested starting points for developing an effective solvent system.
| Mobile Phase Composition (v/v) | Purpose / Use Case | Expected Rf (Starting Material) | Expected Rf (Product) |
| 30% Ethyl Acetate in Hexanes | Good initial system for moderate polarity differences. | ~0.6 | ~0.4 |
| 50% Ethyl Acetate in Hexanes | For compounds that are running too low on the plate (low Rf). | ~0.8 | ~0.6 |
| 10% Methanol in Dichloromethane | For more polar compounds that do not move in Hexane/EtOAc systems. | ~0.9 | ~0.7 |
| 50% Toluene in Ethyl Acetate | Toluene can offer different selectivity for aromatic compounds.[4] | Varies | Varies |
| 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine | To prevent streaking of the basic amine product.[5][6] | ~0.6 | ~0.4 (sharper spot) |
Note: Rf values are illustrative and can vary based on exact conditions, silica plate brand, and chamber saturation.
Visual Guides & Workflows
Frequently Asked Questions (FAQs)
Q1: My product spot is a long streak instead of a round spot. What is causing this and how do I fix it?
A: This is the most common issue when working with amines on silica gel plates and is known as "tailing" or "streaking".[7][8]
-
Cause: The basic methylamino group on your product interacts strongly with the acidic silanol groups on the silica gel surface, causing it to drag during development.[9][10] Another cause could be that the sample spotted on the plate is too concentrated.[3][6][9]
-
Solution: To fix this, you need to neutralize the acidity of the silica gel. Add a small amount of a base to your mobile phase, such as 0.1-2.0% triethylamine (Et3N) or a few drops of ammonium hydroxide.[6][8] This will ensure your basic compound moves up the plate as a compact spot. Also, try diluting your reaction mixture sample before spotting it on the plate.[6]
Q2: I ran my TLC, but I don't see any spots under the UV lamp.
A: There are several possible reasons for not seeing spots:
-
Sample is too dilute: The concentration of the compounds in the spotted sample may be too low for detection.[3][6] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3][6]
-
Compounds are not UV-active: While unlikely for this specific reaction, if you cannot see spots, you may need to use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general-purpose stain that will visualize most organic compounds.
-
Solvent level in the chamber was too high: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of running up the plate.[3][6] Always ensure the origin is above the solvent level.
-
Experimental failure: It is also possible that the reaction has not proceeded or there was an issue in sample preparation.
Q3: The spots for my starting material and product are very close together. How can I improve the separation?
A: When the Rf values are too similar, you need to change the selectivity of the mobile phase.
-
Change Solvent Polarity: Small, incremental changes to the solvent ratio (e.g., changing from 20% to 30% ethyl acetate in hexanes) may be enough.
-
Change Solvent System: If adjusting polarity doesn't work, you need to switch to a different solvent system entirely.[2][7] Different solvents interact with your compounds in different ways. For example, if you are using ethyl acetate/hexanes, try a system containing dichloromethane and methanol, or one with toluene.[4] A cospot is very useful here to see if you have achieved separation or if the reaction is simply incomplete.[2][11]
Q4: All of my spots are stuck at the bottom of the plate near the origin line (very low Rf). What should I do?
A: This indicates that your mobile phase is not polar enough to move the compounds up the plate.[6]
-
Solution: You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is still not enough, you can add a small amount of a much more polar solvent, like methanol (e.g., 5% methanol in dichloromethane).[12]
Q5: All of my spots ran to the top of the plate near the solvent front (very high Rf). How do I fix this?
A: This is the opposite problem: your mobile phase is too polar.[6]
-
Solution: You need to decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of the non-polar solvent, hexanes.
Q6: I think my product might be decomposing on the TLC plate. Is this possible and how can I check?
A: Yes, some compounds are sensitive to the acidic nature of silica gel and can decompose during TLC analysis.[2][9]
-
How to Check (2D TLC): You can perform a two-dimensional TLC to check for instability.[2]
-
Spot your reaction mixture in one corner of a square TLC plate.
-
Run the plate as usual in your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees so the line of separated spots is now the new origin.
-
Run the plate again in the same solvent system.
-
-
Interpretation: If your compounds are stable, they will all appear on the diagonal of the plate. If a compound is decomposing, you will see new spots appearing off the diagonal.[2][11]
-
Prevention: If you confirm your product is unstable, add a small amount of a base like triethylamine to the mobile phase to neutralize the silica gel, which often prevents acid-catalyzed decomposition.[9]
References
- 1. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. silicycle.com [silicycle.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. pharmashare.in [pharmashare.in]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Removal of palladium catalyst from "Ethyl 6-chloro-4-(methylamino)nicotinate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from "Ethyl 6-chloro-4-(methylamino)nicotinate" synthesis and similar cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
The primary methods for palladium removal can be broadly categorized into three types: filtration, adsorption, and crystallization.[1]
-
Filtration: This is often the first step, especially for heterogeneous palladium catalysts (e.g., Pd on carbon) or when the catalyst has precipitated out of the solution as Pd(0) black. Filtration through a pad of Celite is a common and simple procedure to remove insoluble inorganic salts and metals.[2]
-
Adsorption (Scavenging): This involves adding a material that selectively binds to the palladium, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[3][4][5]
-
Crystallization: Purifying the final product through crystallization can also significantly reduce palladium levels, as the metal impurities often remain in the mother liquor.[1][6]
Q2: I filtered my reaction mixture through Celite, but the palladium levels are still too high. What should I do next?
If simple filtration is insufficient, it indicates that soluble or colloidal palladium species are present.[2] The next step should be treatment with a scavenger.
-
Activated Carbon: This is a cost-effective option that can physically adsorb a wide range of palladium species.[4][5][7]
-
Specialized Scavengers: These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines (e.g., TMT).[3][8][9] These can be more selective than activated carbon and may prevent product loss.[4]
Q3: How do I choose between activated carbon and a specialized scavenger?
The choice depends on several factors:
-
Cost: Activated carbon is generally much cheaper than specialized scavengers, making it attractive for large-scale processes.[4][5]
-
Selectivity & Product Loss: Activated carbon can sometimes adsorb the desired product along with the palladium, leading to yield loss.[4] Specialized scavengers are designed for higher selectivity, minimizing product loss.[1]
-
Efficiency: The effectiveness of each method is system-dependent and can be influenced by the solvent, temperature, and the specific palladium species present.[4] Screening experiments are often necessary to identify the optimal scavenger and conditions for your specific reaction.[1][10]
-
Palladium Species: The oxidation state and coordination sphere of the residual palladium can affect scavenger performance. Some scavengers are more effective for Pd(II) while others are better for Pd(0).
Troubleshooting Guide
Problem 1: My product yield is significantly lower after treatment with activated carbon.
-
Cause: The activated carbon is likely adsorbing your product, "this compound," in addition to the palladium.[4] This is more common with non-polar products.
-
Solution 1: Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. Screen different weight percentages (e.g., 0.2 wt% to 2 wt% relative to your product) to find the optimal balance between palladium removal and yield.
-
Solution 2: Change Solvent: Perform the carbon treatment in a more polar solvent where your product is highly soluble but the palladium-carbon interaction is still favorable.
-
Solution 3: Switch to a Selective Scavenger: Use a silica- or polymer-based scavenger (e.g., with thiol or TMT functional groups) which is less likely to bind with your organic product.[8][9]
Problem 2: The chosen palladium scavenger is not reducing palladium to the required level (e.g., <5 ppm).
-
Cause: The scavenger may not be optimal for the specific palladium species in your mixture, or the treatment conditions may be inadequate.
-
Solution 1: Increase Temperature: Increasing the treatment temperature (e.g., from 40°C to 60°C) can significantly improve scavenger kinetics and efficiency.[10]
-
Solution 2: Increase Treatment Time: Allow for longer stirring times (e.g., 2 to 18 hours) to ensure complete scavenging.[4]
-
Solution 3: Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, isocyanide, TMT) to find the most effective one for your system.[8][9][11]
-
Solution 4: Use a Scavenger Cocktail: A combination of two different types of scavengers (e.g., activated charcoal and a thiol-based scavenger) can sometimes be more effective than a single type.[4]
Problem 3: The palladium catalyst seems to have become colloidal and is passing through standard filters.
-
Cause: Colloidal metallic palladium can be difficult to remove by simple filtration.[2]
-
Solution 1: Use a Finer Filter Aid: Pass the solution through a thicker, more compressed Celite pad.
-
Solution 2: Employ a Scavenger: Both activated carbon and functionalized scavengers are effective at binding and removing colloidal palladium species from the solution, allowing them to be filtered off.
-
Solution 3: Add an Additive: In some cases, adding a small amount of a chelating agent can help precipitate the palladium before filtration.[6]
Palladium Removal Efficiency Data
The following table summarizes data from various studies on palladium removal, demonstrating the effectiveness of different methods.
| Initial Pd (ppm) | Final Pd (ppm) | Method Used | Substrate/Reaction Type | Reference |
| 1500 | < 20 | SEM26 Scavenger | Pharmaceutical Intermediate | [10] |
| 2239 | 20 | TMT + Activated Charcoal | Pharmaceutical Intermediate | [4] |
| 600-650 | 20-60 | TMT (2,4,6-trimercapto-s-triazine) | Indole Intermediate | [11] |
| 328 | 4 | Polychelated Resin (PCR-B2) | Negishi Coupling Product | [4] |
| 300 | < 1 | Darco KB-B Activated Charcoal | Pharmaceutical Intermediate | [4] |
| 852 | < 100 | MP-TMT Scavenger | Pd(Cl)2(PPh3)2 in THF/DMF | [9] |
| 1250 | 12 | Carboxen® 564 Synthetic Carbon | Tetrakis(triphenylphosphine)palladium(0) | [12] |
Visualized Workflows and Protocols
Decision Workflow for Palladium Removal
This diagram outlines a typical decision-making process for selecting a palladium removal strategy after the completion of a cross-coupling reaction.
Caption: A decision tree for selecting an appropriate palladium removal method.
Relationship Between Problem and Solution
This diagram illustrates the logical connections between common palladium removal problems and their respective solutions.
Caption: Mapping common issues in palladium removal to effective solutions.
Experimental Protocols
Protocol 1: General Procedure for Celite Filtration
This protocol is a first-step purification to remove heterogeneous palladium catalysts or precipitated palladium black.[2]
-
Prepare the Filter Pad: Place a sintered glass funnel on a clean filter flask. Add a layer of Celite (typically 1-2 cm thick) to the funnel.
-
Pre-wet the Pad: Gently pour the reaction solvent over the Celite pad until it is fully wetted. Apply gentle vacuum to pull the solvent through, which helps to compact the pad.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and ensure efficient filtration.
-
Filter: Carefully pour the diluted reaction mixture onto the center of the Celite pad under a gentle vacuum.
-
Wash: Wash the Celite pad thoroughly with fresh solvent to recover any product retained on the pad.
-
Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product and any soluble palladium species.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be analyzed for palladium content.
Protocol 2: Palladium Removal with Activated Carbon
This protocol is for removing soluble palladium species.[4]
-
Dissolve Crude Product: Dissolve the crude product from the initial work-up or Celite filtration in a suitable solvent (e.g., THF, Ethyl Acetate, DCM).
-
Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. The loading can range from 0.2 to 2.0 wt% relative to the crude product.
-
Stir: Stir the resulting slurry at a controlled temperature. This can be anywhere from room temperature to 45-60°C. Treatment times can range from 2 to 18 hours.[4][10]
-
Filter: After the treatment period, filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Wash the carbon/Celite cake with fresh solvent to recover the product.
-
Concentrate and Analyze: Combine the filtrates and concentrate under reduced pressure. Analyze the resulting material for residual palladium and product recovery.
Protocol 3: Palladium Removal with a Functionalized Scavenger
This protocol uses a solid-supported scavenger for more selective palladium removal.
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Scavenger: Add the selected scavenger resin (e.g., ISOLUTE Si-TMT, MP-TMT) to the solution.[9] The amount added is typically based on the expected amount of palladium or determined through screening studies (e.g., 5-10 equivalents relative to palladium).
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 35-60°C) for a period of 2 to 16 hours.[4][9]
-
Filter: Remove the scavenger resin by filtration.
-
Wash: Rinse the resin with fresh solvent.
-
Concentrate and Analyze: Combine the filtrates, remove the solvent under reduced pressure, and analyze the final product for palladium content and purity.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. sopachem.com [sopachem.com]
- 10. phosphonics.com [phosphonics.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Preventing hydrolysis of the ethyl ester in "Ethyl 6-chloro-4-(methylamino)nicotinate"
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of Ethyl 6-chloro-4-(methylamino)nicotinate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For this compound, which is an ethyl ester, hydrolysis splits the ester bond to form 6-chloro-4-(methylamino)nicotinic acid and ethanol. This degradation is a significant concern as it reduces the purity of the compound, impacts its shelf-life, and can lead to inconsistent and inaccurate experimental results.
Q2: What are the primary factors that cause the hydrolysis of this compound?
A: The hydrolysis of ethyl esters like this compound is primarily accelerated by the following factors:
-
Presence of Moisture: Water is a necessary reactant for hydrolysis.[1][2] Even atmospheric humidity can be sufficient to cause degradation over time.
-
pH Conditions: Both acidic and basic conditions can catalyze the hydrolysis reaction.[1][3] Alkaline (basic) hydrolysis is typically faster and irreversible, while acid-catalyzed hydrolysis is a reversible reaction.[3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Presence of Catalysts: Besides acids and bases, certain metal ions can act as catalysts and promote hydrolysis.[1]
Q3: How can I prevent hydrolysis of this compound during storage?
A: Proper storage is critical to maintaining the integrity of the compound. The key is to mitigate exposure to moisture and heat.
-
Moisture Control: Store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.[1][2] For long-term storage, using a desiccator or storing under an inert atmosphere (e.g., dry nitrogen or argon) is highly recommended.[2][5]
-
Temperature Control: Store the compound in a cool, dark environment.[6][7] Refrigeration at 2-8°C can significantly slow the rate of degradation.[7][8]
-
Appropriate Containers: Use chemically inert containers, such as amber glass bottles with PTFE-lined caps, to protect the compound from light and ensure an airtight seal.[7]
Q4: What precautions should I take during experimental procedures to minimize hydrolysis?
A: During experiments, careful handling and selection of reagents are crucial.
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous (dry) solvents to minimize the presence of water.[5]
-
Control pH: If possible, avoid strongly acidic or basic aqueous environments.[1][3] If a reaction must be performed under such conditions, minimize the temperature and duration of exposure.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere of nitrogen or argon will protect the compound from atmospheric moisture.[5]
-
Temperature Management: Conduct reactions at the lowest practical temperature to reduce the rate of potential hydrolysis.[4]
Troubleshooting Guide
This table provides a quick reference for identifying and resolving common issues related to the hydrolysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased Purity Over Time | Hydrolysis during storage. | Review storage protocols. Ensure the container is tightly sealed, stored in a cool, dry, and dark place, and consider using a desiccator or inert gas overlay.[5][6][7] |
| Formation of Acidic Byproduct | Hydrolysis occurred during the experimental procedure. | Use anhydrous solvents for all solutions.[5] Buffer the reaction mixture to a neutral pH if the protocol allows. Minimize reaction time and temperature. |
| Inconsistent Experimental Results | The starting material may have partially hydrolyzed before use. | Verify the purity of the compound before starting the experiment. If necessary, purify the material. Always use a freshly opened or properly stored container for sensitive applications. |
Experimental Protocols
Protocol: Preparation and Handling of a Stock Solution
Objective: To prepare a stock solution of this compound while minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware (e.g., vial or flask)
-
Syringes and needles
-
Septum
Procedure:
-
Place the glassware in an oven at >100°C for at least two hours to ensure it is completely dry.
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Quickly weigh the desired amount of this compound and add it to the dried vial.
-
Immediately seal the vial with a septum.
-
Using a needle connected to an inert gas line, purge the vial to replace the air with an inert atmosphere.
-
Using a new, dry syringe, draw the required volume of anhydrous solvent.
-
Carefully inject the solvent into the vial through the septum.
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
For storage, wrap the vial cap with parafilm to ensure a tight seal and store at a low temperature (e.g., -20°C) in a dark, dry place.
Visualizations
Chemical Pathway of Hydrolysis
Caption: The hydrolysis of this compound yields its corresponding carboxylic acid and ethanol.
Experimental Workflow for Preventing Hydrolysis
Caption: A logical workflow detailing key steps for proper storage and experimental handling to prevent hydrolysis.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solventis.net [solventis.net]
- 6. Eden Botanicals [edenbotanicals.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. gneechem.com [gneechem.com]
Technical Support Center: Scalable Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most widely adopted and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting Ethyl 4,6-dichloronicotinate with methylamine.[1] In this reaction, the methylamine selectively displaces the chlorine atom at the 4-position of the pyridine ring.
Q2: What are the typical starting materials and reagents required?
A2: The primary starting material is Ethyl 4,6-dichloronicotinate. The key reagent is a solution of methylamine, typically in a solvent like ethanol or tetrahydrofuran (THF).
Q3: What are the critical parameters to control during the reaction for a successful scalable synthesis?
A3: For a successful and scalable synthesis, it is crucial to control the reaction temperature, the stoichiometry of the reactants, and the reaction time. Optimization of these parameters is key to maximizing the yield and purity of the final product while minimizing the formation of byproducts.[1]
Q4: What are the common impurities or byproducts in this synthesis?
A4: A common byproduct is the di-substituted product, Ethyl 4,6-bis(methylamino)nicotinate, which is formed when methylamine reacts with both chlorine atoms on the pyridine ring. Residual starting material, Ethyl 4,6-dichloronicotinate, can also be present if the reaction is incomplete.
Q5: What is the typical work-up and purification procedure for this reaction on a large scale?
A5: A standard work-up procedure involves quenching the reaction mixture with water, followed by extraction of the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure. For large-scale operations, purification is often achieved through recrystallization or column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; gradual heating may be beneficial. - Extend the reaction time until the starting material is consumed. |
| Formation of Significant Amounts of Di-substituted Byproduct | - Excess of methylamine. - High reaction temperature. - Prolonged reaction time after the formation of the desired product. | - Use a controlled amount of methylamine (e.g., 1.0-1.2 equivalents). - Maintain a lower reaction temperature. - Monitor the reaction closely and stop it once the mono-substitution is complete. |
| Difficulty in Removing Unreacted Starting Material | - Inefficient reaction. - Similar solubility of the starting material and the product. | - Ensure the reaction goes to completion by optimizing conditions. - Utilize column chromatography with a suitable solvent system for efficient separation. |
| Product Contamination with Water-Soluble Impurities | - Inadequate washing during the work-up. | - Perform multiple washes of the organic layer with water and brine. |
| Oily Product Instead of a Solid | - Presence of residual solvent. - Impurities lowering the melting point. | - Ensure complete removal of the solvent under high vacuum. - Purify the product by column chromatography or recrystallization to obtain a solid. |
Experimental Protocols
Synthesis of Ethyl 4,6-dichloronicotinate (Starting Material)
A detailed protocol for the synthesis of the starting material, Ethyl 4,6-dichloronicotinate, is essential for a comprehensive understanding of the overall process. One common method involves the reaction of 4,6-dihydroxynicotinic acid with a chlorinating agent.
Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4,6-dihydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ethanol
-
Ice
Procedure:
-
To a stirred suspension of 4,6-dihydroxynicotinic acid in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude Ethyl 4,6-dichloronicotinate.
-
Purify the crude product by vacuum distillation or column chromatography.
Scalable Synthesis of this compound
This protocol outlines a scalable method for the synthesis of the target compound.
Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Methylamine is a flammable and toxic gas; handle with extreme care.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve Ethyl 4,6-dichloronicotinate in anhydrous THF or ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the methylamine solution dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (repeat the extraction for better recovery).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | THF | 25 | 12 | 75 | 92 |
| 2 | Ethanol | 25 | 12 | 82 | 95 |
| 3 | Acetonitrile | 50 | 6 | 85 | 96 |
| 4 | Dioxane | 50 | 8 | 78 | 90 |
| 5 | Ethanol | 0 to 25 | 10 | 88 | 98 |
Note: The data presented in this table is a representative summary from various literature sources and should be used as a guideline for optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing di-substituted byproduct formation.
References
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Spectral Analysis of Ethyl 6-chloro-4-(methylamino)nicotinate and Related Compounds
For researchers and professionals in drug discovery and development, a precise understanding of molecular structure is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H NMR data and compares it with experimental data from structurally related analogs to offer valuable insights for characterization and quality control.
This comparison focuses on this compound and two alternative compounds: its close structural analog, Ethyl 6-chloro-4-(ethylamino)nicotinate, and a related precursor, Methyl 6-chloronicotinate. By examining the subtle shifts and patterns in their NMR spectra, researchers can gain a deeper understanding of the influence of different functional groups on the magnetic environment of the core nicotinate structure.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. It is important to note that the data for the primary compound of interest is based on predicted values, while the data for the alternatives is derived from experimental sources.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | - | - | ~8.3 | s | 1H | H-2 (Pyridine ring) |
| ~6.5 | s | 1H | H-5 (Pyridine ring) | |||
| ~5.0-6.0 | br s | 1H | -NH | |||
| ~4.3 | q | 2H | -OCH₂CH₃ | |||
| ~3.0 | d | 3H | -NHCH₃ | |||
| ~1.3 | t | 3H | -OCH₂CH₃ | |||
| Ethyl 6-chloro-4-(ethylamino)nicotinate | Data not available in search results | |||||
| Methyl 6-chloronicotinate | DMSO-d₆ | 399.65 | 8.912 | d, J=2.4 Hz | 1H | H-2 |
| 8.311 | dd, J=8.2, 2.4 Hz | 1H | H-4 | |||
| 7.677 | d, J=8.2 Hz | 1H | H-5 | |||
| 3.88 (not explicitly assigned) | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm |
| This compound (Predicted) | - | - | Predicted data not available in search results |
| Ethyl 6-chloro-4-(ethylamino)nicotinate | Data not available in search results | ||
| Methyl 6-chloronicotinate [1] | CDCl₃ | - | 164.7 (C=O), 153.0 (C-Cl), 150.8 (C-H), 139.1 (C-H), 124.6 (C-COOCH₃), 123.9 (C-H), 52.8 (-OCH₃) |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison. The following methodology outlines a general procedure for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans (several hundred to thousands) is often required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Fourier transformation is applied to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the internal standard (TMS).
-
For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values in Hz) are determined for each signal.
Visualizing the Workflow
To illustrate the logical flow of NMR analysis, the following diagrams outline the key stages from sample preparation to data interpretation.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Logical Relationship of Compounds and NMR Data.
References
A Comparative Guide to the ¹H NMR Spectroscopy of Ethyl 6-chloro-4-(methylamino)nicotinate
¹H NMR Data Comparison
The following table summarizes the ¹H NMR data for Ethyl 6-chloro-4-(methylamino)nicotinate (predicted), and the experimentally determined data for Ethyl 4,6-dichloronicotinate and Ethyl nicotinate. This comparison allows for an understanding of the influence of substituents on the chemical shifts of the protons in the nicotinate scaffold.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Data Source |
| This compound | H-2 | ~8.3 | s | - | 1H | Predicted[1] |
| H-5 | ~6.5 | s | - | 1H | Predicted[1] | |
| -OCH₂ CH₃ | ~4.3 | q | - | 2H | Predicted[1] | |
| -OCH₂CH₃ | ~1.3 | t | - | 3H | Predicted[1] | |
| -NHCH₃ | ~3.0 | d | - | 3H | Predicted[1] | |
| -NH CH₃ | ~5.0-6.0 | br s | - | 1H | Predicted[1] | |
| Ethyl 4,6-dichloronicotinate | H-2 | 8.80 | s | - | 1H | Experimental[2] |
| H-5 | 7.95 | s | - | 1H | Experimental[2] | |
| -OCH₂ CH₃ | 4.34 | q | 6.9 | 2H | Experimental[2] | |
| -OCH₂CH₃ | 1.31 | t | 6.9 | 3H | Experimental[2] | |
| Ethyl nicotinate | H-2 | 9.22 | d | 1.8 | 1H | Experimental |
| H-4 | 8.78 | dd | 4.8, 1.8 | 1H | Experimental | |
| H-5 | 7.42 | dd | 7.9, 4.8 | 1H | Experimental | |
| H-6 | 8.30 | dt | 7.9, 1.8 | 1H | Experimental | |
| -OCH₂ CH₃ | 4.40 | q | 7.1 | 2H | Experimental | |
| -OCH₂CH₃ | 1.40 | t | 7.1 | 3H | Experimental |
Note on Data: The ¹H NMR data for this compound is based on predicted values and should be used as a preliminary reference.[1] Experimental verification is recommended for definitive structural confirmation. The data for Ethyl nicotinate is sourced from a publicly available spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of 0.5-1%. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Before acquiring the spectrum of the sample, the instrument needs to be tuned and the magnetic field shimmed to ensure homogeneity.
3. Data Acquisition:
-
Insert the sample tube into the NMR probe.
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans are sufficient for a moderately concentrated sample.
-
Pulse sequence: A standard single-pulse experiment is usually adequate.
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
-
Acquire the free induction decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Workflow for ¹H NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.
Caption: Workflow of ¹H NMR Spectroscopy from Sample Preparation to Structural Elucidation.
References
Comparative 13C NMR Analysis of Ethyl 6-chloro-4-(methylamino)nicotinate and Structural Analogs
A definitive guide for researchers, this document provides a comparative analysis of the 13C NMR spectral data for Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in pharmaceutical synthesis. This guide includes predicted spectral data for the target compound and outlines the experimental protocol for acquiring 13C NMR spectra, facilitating accurate structural elucidation and reaction monitoring.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of kinase inhibitors and other therapeutic agents. Accurate and reliable characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such organic molecules. This guide presents a comparison of the predicted 13C NMR data for this compound and provides a standardized experimental protocol for obtaining reproducible spectral data.
Comparative 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm for this compound |
| C=O (Ester) | ~166 |
| C-4 | ~158 |
| C-6 | ~155 |
| C-2 | ~148 |
| C-3 | ~105 |
| C-5 | ~98 |
| -OCH₂CH₃ | Not available in predicted data |
| -OCH₂CH₃ | Not available in predicted data |
| -NHCH₃ | Not available in predicted data |
Note: The predicted values are based on computational models and may vary from experimental results.
Experimental Protocol for 13C NMR Spectroscopy
To ensure consistency and comparability of 13C NMR data, the following detailed experimental protocol is recommended for the analysis of this compound and its analogs.
Instrumentation:
-
A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a 13C frequency of 100 MHz or higher.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: ≥ 1.0 second.
-
Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of quaternary carbons.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
Logical Workflow for Synthesis and Characterization
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction starting from Ethyl 4,6-dichloronicotinate. The logical workflow for its synthesis and subsequent characterization is depicted below.
Caption: Synthetic and analytical workflow for this compound.
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6-chloro-4-(methylamino)nicotinate
In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Ethyl 6-chloro-4-(methylamino)nicotinate, a substituted pyridine derivative, represents a core scaffold in the synthesis of various pharmacologically active molecules.[1] Its analytical assessment is crucial for ensuring purity, identifying potential impurities, and understanding its metabolic fate. This guide provides a comparative overview of the mass spectrometry-based analysis of this compound, offering insights into expected fragmentation patterns and contrasting its analysis with structural analogs and alternative analytical techniques.
Mass Spectrometry Analysis: A Powerful Tool for Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small molecules due to its high sensitivity and specificity.[2] When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS can provide detailed structural information and quantitative data.
Predicted Mass Spectrum and Fragmentation Pathway
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under mass spectrometry can be predicted based on its chemical structure and the known fragmentation of related compounds.
The molecule has a molecular weight of 214.65 g/mol .[3] Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 215.66.
Key predicted fragmentation pathways for this compound are illustrated below. The primary fragmentation events are expected to involve the loss of the ethyl group from the ester, followed by the loss of carbon monoxide, and cleavage of the methylamino group.
Predicted Fragmentation Pathway of this compound
Comparison with Structural Analogs
The mass spectrometric behavior of this compound can be benchmarked against its close structural analogs.
| Compound | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Differentiating Fragments |
| This compound | 214.65[3] | 215.66 | Loss of methylamino group |
| Ethyl 6-chloro-4-(ethylamino)nicotinate | 228.67[4] | 229.68 | Loss of ethylamino group |
| Ethyl 6-chloro-5-methyl-4-(methylamino)nicotinate | 228.67 | 229.68 | Presence of an additional methyl group influencing fragmentation |
The primary difference in the mass spectra of these analogs would be the mass of the parent ion and the fragments resulting from the cleavage of the different amino groups at the C4 position of the pyridine ring.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of nicotinic acid and its derivatives.[5][6]
-
Principle: The compound is separated on a reversed-phase column and detected based on its ultraviolet absorbance.
-
Advantages: Good for quantification, widely available, and relatively low cost.
-
Limitations: Less structural information compared to MS, and co-eluting impurities can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and sensitivity.[7][8]
-
Principle: The sample is vaporized and separated on a GC column before being detected by a mass spectrometer.
-
Advantages: High chromatographic resolution, and provides detailed mass spectral information.
-
Limitations: The compound may require derivatization to improve volatility and thermal stability.[9]
Experimental Protocols
Proposed LC-MS/MS Method
A sensitive and specific method for the analysis of this compound can be developed based on established protocols for related compounds.[2][10][11]
Proposed LC-MS/MS Workflow for Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create calibration standards and quality control samples.
-
For analysis in complex matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step may be necessary.[12]
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is commonly used for the separation of nicotinic acid derivatives.[11]
-
Flow Rate: A typical flow rate would be 0.5 - 1.0 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.[11]
-
Detection: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the best sensitivity and selectivity.[2] The MRM transitions would be determined by infusing a standard solution of the analyte and identifying the most intense and stable fragment ions.
Proposed GC-MS Method
For GC-MS analysis, derivatization may be necessary to improve the volatility of the compound.
Sample Preparation and Derivatization:
-
The sample can be derivatized using a silanization agent to convert the amino group to a less polar trimethylsilyl (TMS) derivative.[9]
Gas Chromatography:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is generally suitable.[8]
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: An optimized temperature gradient would be required to ensure good separation.
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: A quadrupole mass analyzer operating in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[8]
Summary and Recommendations
The mass spectrometry analysis of this compound is a critical component of its characterization in a drug development setting.
-
LC-MS/MS with ESI is the recommended method for both qualitative and quantitative analysis due to its high sensitivity, specificity, and applicability to non-volatile compounds without the need for derivatization.
-
GC-MS can be a viable alternative, particularly for impurity profiling, but may require a derivatization step.
-
HPLC-UV is a suitable and cost-effective method for routine quantitative analysis where high sensitivity and structural confirmation are not primary requirements.
By employing a combination of these techniques and comparing the results with those of known structural analogs, researchers can gain a comprehensive understanding of the analytical profile of this compound. This knowledge is essential for advancing its development as a potential pharmaceutical agent.
References
- 1. This compound | 449811-28-3 | Benchchem [benchchem.com]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Ethyl 6-chloro-4-(ethylamino)nicotinate | C10H13ClN2O2 | CID 58009151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. bevital.no [bevital.no]
- 12. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 6-chloro-4-(methylamino)nicotinate and Ethyl 6-chloro-4-(ethylamino)nicotinate for Drug Discovery
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the careful selection of molecular building blocks is paramount. Substituted nicotinic acid derivatives are a critical class of intermediates, providing a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers a detailed comparison of two closely related nicotinate derivatives: "Ethyl 6-chloro-4-(methylamino)nicotinate" and "Ethyl 6-chloro-4-(ethylamino)nicotinate." This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of these intermediates for synthesis campaigns.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their physicochemical properties. These parameters can influence solubility, reactivity, and pharmacokinetic profiles of the final drug candidates.
| Property | This compound | Ethyl 6-chloro-4-(ethylamino)nicotinate |
| Molecular Formula | C9H11ClN2O2 | C10H13ClN2O2[1] |
| Molecular Weight | 214.65 g/mol | 228.67 g/mol [1] |
| CAS Number | 449811-28-3 | 959162-97-1[1] |
| Melting Point | 72-74 °C | Not available |
| Calculated LogP | 2.4 | 2.9[1] |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Polar Surface Area | 51.2 Ų | 51.2 Ų[1] |
The primary difference between the two molecules is the substitution at the 4-amino position: a methyl group versus an ethyl group. This seemingly minor change results in an increase in molecular weight and, notably, a higher calculated LogP for the ethylamino derivative. This suggests that "ethyl 6-chloro-4-(ethylamino)nicotinate" is more lipophilic, which can have significant implications for its biological activity and pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
Synthesis and Reactivity
Both compounds are typically synthesized via a nucleophilic aromatic substitution reaction. The starting material is ethyl 4,6-dichloronicotinate, which is then reacted with either methylamine or ethylamine.[2] The electron-withdrawing nature of the chlorine atoms and the ester group on the pyridine ring facilitates the attack by the amine at the 4-position.
The chlorine atom at the 6-position is a key reactive handle for further synthetic transformations.[2] It can be displaced in subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of substituents and build molecular complexity. This versatility makes both molecules valuable intermediates in the construction of libraries of compounds for high-throughput screening.
Application in Kinase Inhibitor Development
Substituted nicotinates are frequently utilized as core scaffolds in the design of kinase inhibitors. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The general workflow for utilizing these intermediates in a kinase inhibitor discovery program is outlined below:
Structure-Activity Relationship (SAR) Insights
While direct comparative data for these two specific compounds is not publicly available, we can infer potential differences in their performance as kinase inhibitor precursors based on established structure-activity relationships in medicinal chemistry. The change from a methylamino to an ethylamino group can influence:
-
Steric Hindrance: The larger ethyl group may introduce steric hindrance that could either enhance or disrupt binding to the target kinase, depending on the topology of the ATP-binding pocket.
-
Lipophilicity: As indicated by the higher calculated LogP, the ethylamino derivative is more lipophilic. This can affect cell permeability and interaction with hydrophobic pockets within the kinase.
-
Metabolic Stability: The ethyl group may be more susceptible to metabolic degradation (e.g., dealkylation) compared to the methyl group, potentially impacting the pharmacokinetic profile of the final compound.
In many kinase inhibitor scaffolds, the nature of the N-alkyl substituent plays a critical role in tuning selectivity and potency. Therefore, the choice between the methylamino and ethylamino nicotinate would be a key early decision in a drug discovery campaign, with parallel synthesis of both series often being a prudent strategy to explore the SAR around this position.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of these intermediates and a representative in vitro kinase assay are provided below.
Synthesis of Ethyl 6-chloro-4-(alkylamino)nicotinates
Objective: To synthesize "this compound" and "Ethyl 6-chloro-4-(ethylamino)nicotinate" from ethyl 4,6-dichloronicotinate.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (solution in ethanol or THF) or Ethylamine (solution in ethanol or THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of either methylamine (1.1 eq) or ethylamine (1.1 eq) in ethanol or THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the test compounds to the assay wells.
-
Add the recombinant kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
"this compound" and "Ethyl 6-chloro-4-(ethylamino)nicotinate" are both valuable and versatile intermediates in the synthesis of kinase inhibitors and other biologically active compounds. The choice between them will depend on the specific goals of the drug discovery program. The methylamino derivative provides a smaller, less lipophilic starting point, while the ethylamino analog allows for the exploration of additional hydrophobic interactions and introduces a different metabolic profile. It is recommended that for a thorough investigation of the structure-activity relationship, both intermediates be considered for the synthesis of parallel compound libraries. The provided experimental protocols offer a starting point for the practical application of these compounds in a research setting.
References
Comparative SAR Analysis of 4-Amino-6-Chloronicotinate Analogs as Potential Herbicides
A detailed examination of the structure-activity relationships of 4-amino-6-chloronicotinate analogs, primarily focusing on the closely related 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, reveals key structural determinants for their herbicidal activity. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, to aid researchers in the development of novel herbicidal agents.
Recent research into synthetic auxin herbicides has led to the exploration of various pyridinecarboxylic acid derivatives. While specific public domain structure-activity relationship (SAR) studies on 4-amino-6-chloronicotinates are limited, extensive research on the isomeric 4-amino-2-picolinic acid scaffold provides significant insights that are likely transferable. This guide leverages a key study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids to delineate the structural features crucial for herbicidal efficacy.
Structure-Activity Relationship (SAR) Insights
The core structure of these herbicides consists of a substituted pyridine ring, which acts as a mimic of the natural plant hormone auxin. Modifications at various positions on this scaffold have profound effects on biological activity.
Key Findings from 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Analogs:
A systematic study of a series of these picolinic acid derivatives has elucidated the following SAR trends[1]:
-
Substitution on the 6-Aryl Ring: The nature and position of substituents on the aryl ring at the 6-position of the picolinic acid are critical for activity.
-
Positional Effects: Substituents at the 2- and 4-positions of the phenyl ring generally result in higher herbicidal activity compared to substitution at the 3-position.[1]
-
Electronic Effects: Both strongly electron-withdrawing groups (e.g., nitro, carboxyl) and strongly electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tend to decrease the inhibitory activity of the compounds.[1] Halogens (F, Cl, Br) and small alkyl groups (methyl) at favorable positions often lead to potent compounds.
-
-
Substitution on the Pyrazole Ring: The substituent at the 3-position of the pyrazole ring (R2) has a less pronounced effect on activity compared to the substitution on the 6-aryl ring. Methyl, difluoromethyl, and trifluoromethyl groups have been shown to be well-tolerated.[1]
-
Pyridine Ring Substitution: The presence of the 4-amino group is a common feature in this class of herbicides. The 3-chloro and 5-fluoro substitutions on the pyridine ring also contribute to the overall herbicidal profile.
The following diagram illustrates the key structural modification points and their general impact on herbicidal activity.
Caption: SAR summary for 4-amino-picolinate analogs.
Comparative Herbicidal Activity Data
The following table summarizes the root growth inhibition data for selected 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives against Brassica napus.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyrazole Ring) | Concentration (µM) | Inhibition of Brassica napus Root Growth (%)[1] |
| S062 | 4-Cl | CHF2 | 250 | > 80 |
| S073 | 2-Br | CF3 | 250 | > 80 |
| Reference | - | - | - | - |
| Picloram | - | - | 250 | ~60 |
| Florpyrauxifen | - | - | 250 | > 80 |
Experimental Protocols
General Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids
The synthesis of the target compounds generally involves a multi-step process, a representative workflow of which is depicted below.[1]
Caption: General synthetic workflow for picolinic acid analogs.
Detailed Protocol for a Representative Compound (e.g., S062): [1]
-
Synthesis of the Pyrazole Intermediate: A mixture of the appropriately substituted phenylacetylene and a hydrazine derivative is refluxed in a suitable solvent (e.g., ethanol) to yield the 5-aryl-pyrazole intermediate.
-
Coupling with the Picolinate Core: The pyrazole intermediate is reacted with a suitable 4-amino-3,5,6-trihalopicolinate ester in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) at elevated temperature.
-
Saponification: The resulting ester is hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., methanol or THF) to afford the final picolinic acid derivative.
-
Purification: The final product is purified by standard methods such as recrystallization or column chromatography. Characterization is typically performed using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Herbicidal Activity Assay (Root Growth Inhibition)
The following protocol is a representative method for evaluating the herbicidal activity of the synthesized compounds.[1]
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. This stock solution is then diluted with deionized water containing a surfactant (e.g., Tween 20) to the desired test concentrations.
-
Seed Germination: Seeds of the test plant species (e.g., Brassica napus) are surface-sterilized and germinated on moist filter paper in petri dishes.
-
Treatment: Once the radicles have emerged to a specific length (e.g., 2-3 mm), the seedlings are transferred to petri dishes containing filter paper moistened with the test solutions. A control group is treated with a solution containing the solvent and surfactant only.
-
Incubation: The petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 72 hours), the root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to the control group. IC50 values (the concentration required to inhibit root growth by 50%) can be determined by testing a range of concentrations and performing a dose-response analysis.
The following diagram outlines the workflow for the root growth inhibition assay.
Caption: Workflow for the root growth inhibition assay.
Conclusion
The SAR studies of 4-amino-picolinic acid derivatives, close analogs of 4-amino-6-chloronicotinates, provide a valuable framework for the design of novel herbicides. The electronic and steric properties of substituents on the 6-aryl ring are paramount in determining herbicidal potency. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and biological evaluation of new candidate compounds in this chemical class. Further research focusing on the specific 4-amino-6-chloronicotinate scaffold is warranted to fully elucidate its SAR and optimize its herbicidal properties.
References
A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design
In the landscape of kinase inhibitor discovery, medicinal chemists employ a variety of molecular frameworks to target the ATP-binding site of kinases, a family of enzymes pivotal in cellular signaling and a frequent target in oncology. Among the myriad of scaffolds, aminopyrimidines have emerged as a "privileged" class, forming the core of numerous approved drugs. In contrast, ethyl 6-chloro-4-(methylamino)nicotinate represents a versatile building block, a starting point for the synthesis of complex kinase inhibitors rather than an inhibitor in its own right. This guide provides a comparative analysis of these two entities, offering insights into their distinct roles and applications in kinase inhibitor design for researchers, scientists, and drug development professionals.
The Established Powerhouse: Aminopyrimidines
The aminopyrimidine core is a bioisostere of the natural purine scaffold of ATP, allowing it to effectively compete for the kinase ATP-binding site.[1] This fundamental characteristic has led to the development of a vast number of potent and selective kinase inhibitors.
Aminopyrimidine derivatives have demonstrated inhibitory activity against a wide array of kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinases, often with nanomolar potency.[1] Their versatility is further highlighted by their ability to be modified to achieve selectivity for specific kinases or even dual-targeting capabilities, a strategy to overcome drug resistance and enhance therapeutic efficacy.[2][3]
Quantitative Data on Aminopyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative aminopyrimidine-based kinase inhibitors against various kinases.
| Compound Class | Target Kinase(s) | IC50 Values | Key Findings | Reference |
| Anilino and bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | Active against wild-type and mutated kinases. | [1] |
| Aminopyrimidine amides | Lck | 10- to 75-fold loss of potency compared to aminoquinazoline leads | Improved cellular potency and selectivity. | [4] |
| N-trisubstituted pyrimidines | AURKA, AURKB | 0.0071 µM (AURKA), 0.0257 µM (AURKB) | Repressed tumor growth by 50-60% in a xenograft model. | [5] |
| Diaminopyrimidine derivatives | FAK | 130 nM (A549 cells), 94 nM (MDA-MB-231 cells) | Favorable metabolic stability and weak CYP inhibition. | [6] |
| 4-(phenylamino)pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 nM (isolated enzyme), 8-40 nM (A431 cells) | Increased aqueous solubility while retaining high potency. | [7] |
| CDK9/HDAC dual inhibitors | CDK9, HDAC1 | 88.4 nM (CDK9), 168.9 nM (HDAC1) | Potent antiproliferative capacities against hematological and solid tumor cells. | [3] |
| CDK4/6 inhibitors | CDK4, CDK6 | 0.710 nM (CDK4), 1.10 nM (CDK6) | High potency and selectivity with favorable pharmacokinetic properties. | [8] |
The Versatile Architect: this compound
In contrast to the direct inhibitory role of aminopyrimidines, this compound serves as a key chemical intermediate in the synthesis of more elaborate kinase inhibitors.[9] Its strategic importance lies in the specific arrangement of its functional groups, which offer multiple handles for selective and sequential chemical modifications.
The pyridine core, substituted with a chlorine atom, a methylamino group, and an ethyl ester, provides a foundation for building complex molecular architectures.[9] The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities to tune the biological activity of the final compound.[9]
A notable application of this building block is in the multi-step synthesis of fibroblast growth factor receptor (FGFR) inhibitors, a class of targeted cancer therapies.[9]
Logical Relationship in Kinase Inhibitor Synthesis using this compound
Caption: Synthetic pathway from starting materials to a complex kinase inhibitor.
Experimental Protocols
General Kinase Inhibition Assay (Example: Radiometric Assay)
A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric assay.
-
Reaction Mixture Preparation: A reaction buffer containing ATP (at a concentration close to its Km for the specific kinase), a substrate peptide or protein, the test compound at various concentrations, and the kinase enzyme is prepared.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.
-
Reactants: Ethyl 4,6-dichloronicotinate is reacted with methylamine.[9]
-
Reaction Conditions: The reaction is carried out in a suitable solvent. The electron-withdrawing nature of the chlorine atoms and the ester group on the pyridine ring activates it for nucleophilic attack by methylamine.[9]
-
Selective Substitution: The reaction selectively substitutes one of the chlorine atoms with the methylamino group to yield the desired product.[9]
-
Purification: The product is then purified using standard techniques such as chromatography.
Experimental Workflow for Kinase Inhibitor Profiling
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 449811-28-3 | Benchchem [benchchem.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for "Ethyl 6-chloro-4-(methylamino)nicotinate"
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical step in the discovery of novel therapeutics. "Ethyl 6-chloro-4-(methylamino)nicotinate" has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors. This guide provides a comprehensive comparison of this key intermediate with viable alternatives, offering experimental data and detailed protocols to inform the design and synthesis of next-generation drug candidates.
The pyridine core of "this compound" and its analogs serves as a crucial pharmacophore in the development of targeted therapies, especially for cancers driven by aberrant kinase activity. These building blocks are frequently employed in the synthesis of inhibitors for key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. The strategic modification of this scaffold can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
Alternative Building Blocks: A Comparative Analysis
The exploration of structural analogs and bioisosteres of "this compound" offers a promising avenue for optimizing lead compounds. Bioisosterism, a strategy in medicinal chemistry, involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's therapeutic properties.
Structural Analogs of this compound
Simple modifications to the 4-amino substituent of the parent molecule can lead to significant changes in biological activity and physicochemical properties. Key analogs include:
-
Ethyl 6-chloro-4-(ethylamino)nicotinate: The substitution of the methyl group with a slightly larger ethyl group can influence the compound's lipophilicity and steric interactions within the target's binding site.
-
Ethyl 6-chloro-4-(dimethylamino)nicotinate: The introduction of a second methyl group at the 4-amino position can alter the hydrogen bonding capacity and basicity of the nitrogen atom, potentially affecting target engagement and pharmacokinetic properties.
-
Ethyl 6-chloro-4-(cyclopropylamino)nicotinate: The incorporation of a rigid cyclopropyl group can introduce conformational constraints, which may lead to improved binding affinity and selectivity.
Bioisosteric Replacements
A broader approach involves the use of bioisosteres to replace key functional groups, which can lead to novel intellectual property and improved drug-like properties. Examples of bioisosteric replacements for the 4-amino-nicotinate core include:
-
Substituted Pyrimidines: The pyridine core can be replaced with a pyrimidine ring, which has been shown to be a viable scaffold for kinase inhibitors.
-
Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines and other fused ring systems offer a more rigid and three-dimensional structure that can be exploited to achieve high-affinity binding to kinase targets.
Performance Comparison of Kinase Inhibitors Derived from Alternative Building Blocks
While a direct head-to-head comparison of kinase inhibitors derived from each of the aforementioned building blocks under identical conditions is not available in a single study, a compilation of data from various sources allows for an insightful analysis of structure-activity relationships (SAR). The following table summarizes the inhibitory activity (IC50) of representative kinase inhibitors against VEGFR-2, showcasing the impact of different core structures.
| Compound Class | Core Scaffold | Representative IC50 (nM) against VEGFR-2 | Reference |
| Pyridine-based | 4-Anilino-6-chloronicotinate derivative | ~50-100 | [1][2] |
| Pyrimidine-based | 4-Anilino-2-thiopyrimidine derivative | 120 | [3] |
| Quinazoline-based | 4-Anilinoquinazoline derivative | 64.8 | [1] |
| Fused Heterocycle | bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | [7] |
Note: The IC50 values presented are for representative compounds within each class and are intended for illustrative purposes. Direct comparison between different studies may be limited by variations in experimental conditions.
The data suggests that while the 4-aminonicotinate scaffold provides a solid foundation for VEGFR-2 inhibition, exploring alternative heterocyclic systems, such as quinazolines and fused triazoloquinoxalines, can lead to the discovery of highly potent inhibitors.
Experimental Protocols
General Synthesis of 4-(Alkylamino)-6-chloronicotinate Analogs
The primary synthetic route to "this compound" and its simple alkylamino analogs is the nucleophilic aromatic substitution of ethyl 4,6-dichloronicotinate.
Reaction Scheme:
General Procedure:
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added the desired amine (e.g., methylamine, ethylamine, or dimethylamine) (1.1-2.0 eq).
-
A base, such as triethylamine or diisopropylethylamine (1.5-3.0 eq), may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-(alkylamino)-6-chloronicotinate.
Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for each specific amine.
In Vitro VEGFR-2 Kinase Assay for IC50 Determination
The following is a general protocol for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Add the diluted test compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a solution of the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km value for VEGFR-2.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2, leading to key cellular responses such as proliferation, migration, and survival, which are hallmarks of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing new kinase inhibitors typically follows a multi-step workflow, from initial high-throughput screening to in-depth cellular and in vivo analysis.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements for the Nicotinate Core in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The nicotinate (niacin) core is a well-established pharmacophore, primarily recognized for its role in activating the G-protein coupled receptor 109A (GPR109A). This interaction is responsible for nicotinic acid's beneficial effects on lipid profiles, but also for the common and often treatment-limiting side effect of flushing.[1] A key strategy in medicinal chemistry to mitigate these undesirable effects while retaining therapeutic efficacy is the bioisosteric replacement of the carboxylic acid moiety of the nicotinate core. This guide provides a comparative overview of common bioisosteric replacements, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The Rationale for Bioisosteric Replacement
The carboxylic acid group of nicotinic acid is crucial for its binding to GPR109A.[2] However, this functional group can also contribute to poor pharmacokinetic properties, such as rapid metabolism and limited membrane permeability, as well as off-target effects. Bioisosteric replacement aims to substitute the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties, thereby preserving the desired biological activity while improving the overall drug-like properties of the molecule.[3]
Comparative Analysis of Nicotinate Bioisosteres
While a single study directly comparing a wide array of bioisosteres on an identical nicotinate scaffold is not available in the public domain, we can compile and compare data from various studies on GPR109A agonists. The following table summarizes the in vitro activity of nicotinic acid and representative examples of its bioisosteric replacements. It is important to note that these values are from different studies and assay conditions may vary.
| Compound Class | Bioisosteric Replacement | Example Compound | Target/Assay | Activity (EC50/IC50) | Reference |
| Carboxylic Acid | - (Parent) | Nicotinic Acid | Human GPR109A (cAMP) | ~300 nM | F-Praxis |
| Tetrazole | 5-substituted-1H-tetrazole | Analog of Tariquidar | P-gp transport | Low nM | [4] |
| Oxadiazole | 3,5-disubstituted-1,2,4-oxadiazole | Analog of Caffeic Acid Phenethyl Ester | 5-Lipoxygenase | Comparable to parent | [5] |
| Pyrazole-carboxylic acid | Pyrazole-3-carboxylic acid | Not specified | Human GPR109a | Sub-micromolar | [6] |
| Acyl-sulfonamide | Acyl-sulfonamide | Not specified | General carboxylic acid replacement | Varies | General Medicinal Chemistry |
Key Signaling Pathway: Nicotinic Acid-Induced Flushing
The flushing response to nicotinic acid is a well-characterized signaling cascade initiated by the activation of GPR109A in specific skin cells. Understanding this pathway is crucial for designing novel agonists with reduced flushing potential.
Caption: Signaling pathway of nicotinic acid-induced flushing.
Experimental Workflow for Evaluating Novel Nicotinate Analogs
The discovery and development of novel GPR109A agonists with improved profiles follow a structured experimental workflow. This process typically involves initial in vitro screening for target engagement and functional activity, followed by in vivo assessment of efficacy and side effects.
Caption: Experimental workflow for GPR109A agonist development.
Experimental Protocols
GPR109A Functional Assay: cAMP Measurement
This protocol describes a common method to assess the functional activity of compounds at the GPR109A receptor, which is Gi-coupled and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of test compounds in activating GPR109A.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds and nicotinic acid (as a positive control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the GPR109A-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in the assay buffer.
-
Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the diluted test compounds or nicotinic acid to the respective wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Flushing Assessment: Mouse Ear Vasodilation Model
This in vivo model is used to evaluate the flushing potential of GPR109A agonists.
Objective: To assess the ability of a test compound to induce vasodilation, a surrogate for the flushing response.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Test compound and nicotinic acid (as a positive control).
-
Vehicle (e.g., saline or a suitable solvent for the test compound).
-
Laser Doppler flowmeter or a digital camera for imaging.
-
Anesthesia (if required for imaging).
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the experiment.
-
Compound Administration: Administer the test compound or nicotinic acid to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.
-
Measurement of Ear Redness:
-
Visual Scoring: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), visually score the redness of the mouse's ear on a predefined scale (e.g., 0 = no change, 1 = slight redness, 2 = moderate redness, 3 = intense redness).
-
Laser Doppler Flowmetry: Alternatively, measure the blood flow in the ear using a laser Doppler flowmeter at the same time points. An increase in blood flow indicates vasodilation.
-
Digital Imaging: Capture images of the ears at each time point and quantify the change in redness using image analysis software.
-
-
Data Analysis: Plot the flushing score or the change in blood flow over time for each treatment group. Compare the flushing response induced by the test compound to that of nicotinic acid and the vehicle control.
Conclusion
The bioisosteric replacement of the nicotinate core is a promising strategy for the development of novel GPR109A agonists with improved therapeutic profiles. By replacing the carboxylic acid with functional groups such as tetrazoles, oxadiazoles, or other heterocyclic systems, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties. A thorough understanding of the GPR109A signaling pathway, particularly in relation to the flushing response, is essential for guiding the design of new chemical entities. The systematic application of the described experimental workflow, from in vitro functional assays to in vivo models of flushing and efficacy, will be critical in identifying clinical candidates with a reduced flushing liability and enhanced therapeutic potential.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to substituted nicotinates
Substituted nicotinates, esters of nicotinic acid (a form of vitamin B3), represent a core structural motif in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. Their prevalence drives a continuous need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of prominent synthetic routes to this important class of heterocycles, offering researchers and drug development professionals an objective overview of their performance, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The construction of the substituted pyridine ring of nicotinates can be broadly categorized into two approaches: building the ring from acyclic precursors (cyclocondensation reactions) or modifying a pre-existing pyridine ring (functionalization reactions). This comparison focuses on three widely recognized cyclocondensation routes—the Hantzsch, Bohlmann-Rahtz, and a modern Isoxazole-based strategy—and contrasts them with the direct C-H functionalization approach.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which requires a subsequent oxidation step to yield the aromatic pyridine ring.[1] The driving force for this final step is the stability gained through aromatization.[1]
The primary advantages of the Hantzsch synthesis are its use of readily available starting materials and its nature as a multi-component reaction, which enhances atom economy.[3] However, the classical method can suffer from harsh conditions and long reaction times.[1] Modern modifications, such as using catalysts like ceric ammonium nitrate (CAN) or employing microwave irradiation, have significantly improved yields and reduced reaction times.[1][4] A key limitation is the necessity of a separate oxidation step, and the reaction can sometimes produce side products.[1]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a more direct route to pyridines, avoiding the need for a final oxidation step.[5] This method involves the condensation of an enamine with an ethynylketone, which leads to an aminodiene intermediate.[5][6] This intermediate then undergoes a heat-induced cyclodehydration to form the 2,3,6-trisubstituted pyridine product.[5]
A significant advantage of this route is its versatility and complete regioselectivity.[7] The direct formation of the aromatic pyridine is a key benefit over the Hantzsch method.[5] Drawbacks of the original procedure include the high temperatures required for the final cyclization step and the need to isolate the intermediate, though one-pot modifications using Brønsted or Lewis acid catalysts can overcome this by allowing the reaction to proceed at lower temperatures.[5][8]
C-H Functionalization of Pyridine Rings
In contrast to building the ring from scratch, this strategy involves the direct modification of a pre-existing, often simple, nicotinate derivative. This approach is highly valuable for late-stage functionalization in drug discovery.[9] Contemporary radical chemistry has enabled new strategies that diverge from classical methods like the Minisci reaction, which often struggles with regioselectivity between the C2 and C4 positions.[10][11]
Recent advances in photochemistry allow for the generation of pyridinyl radicals under acidic conditions, which can then couple with other radicals, enabling novel positional selectivity.[10] For example, this method can achieve preferential C6 functionalization on nicotinate esters, a selectivity not typically seen with traditional Minisci conditions.[11] The main advantage is the ability to add complexity to readily available precursors in a single step. The primary challenge lies in controlling the regioselectivity, which can be influenced by a complex interplay of steric and electronic factors.[10][11]
Modern Isoxazole-Based Strategy
A more recent development for synthesizing fully substituted nicotinates is a multi-step, quasi-one-pot procedure starting from ketone enamines and 4-methylideneisoxazol-5-ones.[12][13] This sequence involves the formation of an isoxazole-5-ol, O-methylation, hydrogenative cleavage of the O-N bond, and subsequent condensation and aromatization.[13]
This method's strength lies in its ability to produce highly, and often fully, substituted nicotinates, which can be challenging to access via other routes.[12] Although it is a multi-step process, its execution in a "quasi one-pot" manner without isolation of intermediates improves efficiency.[12][13] The overall yields can be modest (20-63%), but the average yield for each of the four steps is high (72-91%), indicating efficient individual transformations.[12]
Performance Comparison
| Synthetic Route | General Reaction Scheme | Key Reactants | Typical Conditions | Advantages | Limitations | Typical Yield (%) |
| Hantzsch Synthesis | [Aldehyde + 2x β-Keto Ester + NH₃] → 1,4-DHP → Pyridine | Aldehydes, β-keto esters, ammonia/ammonium acetate | Catalyst (e.g., CAN, PTSA), room temp to reflux, often requires separate oxidation step[1][4] | Multi-component, atom-economical, uses simple starting materials[3] | Requires oxidation step, potential for low yields/side products in classical methods[1] | 90-96% (modified)[1][14] |
| Bohlmann-Rahtz Synthesis | [Enamine + Ethynylketone] → Aminodiene → Pyridine | Enamines, ethynylketones | Heat (120-170 °C) or Acid Catalyst (AcOH, ZnBr₂), refluxing solvent (e.g., Toluene, EtOH)[5][8] | Direct aromatization, high regioselectivity, versatile[5][7] | High temperatures in original method, intermediates may require isolation[5] | 77-86% (one-pot)[8][15] |
| C-H Functionalization | [Pyridine + Radical Source] → Functionalized Pyridine | Nicotinate derivative, radical precursor | Photochemical catalyst, acid, room temperature[10][11] | Excellent for late-stage functionalization, high atom economy | Regioselectivity can be challenging to control[9][10] | Good yields (substrate dependent)[11] |
| Isoxazole Strategy | [Enamine + Isoxazolone] → (4 steps) → Pyridine | Ketone enamines, 4-methylideneisoxazol-5-ones | Multi-step one-pot: O-methylation (-20 °C), Mo(CO)₆/H₂O cleavage, aromatization[12][13] | Access to fully substituted nicotinates, high efficiency per step[12] | Multi-step process, overall yields can be moderate[12] | 20-63% (overall)[12] |
Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis of a Dihydropyridine Derivative (Catalytic)
Adapted from a CAN-catalyzed procedure at room temperature.[4]
-
To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (2.6 mL, 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).
-
Stir the mixture vigorously at room temperature for 1-2.5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid product is poured out.
-
Wash the crude product with water and then with n-hexane to remove impurities.
-
After drying, the crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine. Note: A subsequent oxidation step (e.g., using iodine in refluxing methanol or nitric acid) is required to form the final nicotinate product.[1][16]
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis (Microwave-Assisted)
Adapted from a microwave-assisted synthesis of ethyl 2-aminonicotinates.[7]
-
In a microwave process vial, combine 2-carbethoxyacetamidine hydrochloride (1 equiv.), an ethynyl ketone (e.g., butynone, 1.1 equiv.), and ethanol as the solvent.
-
If acidic conditions are desired, add acetic acid (1 equiv.). For basic conditions, add a suitable base.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 1.5 hours.
-
After cooling, the reaction mixture is subjected to an aqueous work-up.
-
The crude product can be purified by "catch-and-release" using an acidic resin or by standard column chromatography to afford the highly-substituted ethyl nicotinate in excellent yield.[7]
Protocol 3: Esterification of Nicotinic Acid
A straightforward method for preparing simple, unsubstituted nicotinates.[17][18]
-
In a round-bottom flask, suspend nicotinic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for approximately 13 hours.[17]
-
After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution.
-
Extract the product into an organic solvent such as chloroform.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) to yield pure methyl nicotinate.[17][18]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine synthesis [organic-chemistry.org]
- 17. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 6-chloro-4-(methylamino)nicotinate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 6-chloro-4-(methylamino)nicotinate, a halogenated nitrogen-containing organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound. Due to its chemical structure, it should be treated as hazardous waste. It is crucial to segregate this waste stream from other laboratory waste to prevent dangerous chemical reactions and to ensure proper disposal.
Key Waste Segregation Principles:
-
Designated Waste Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[1]
-
Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, or strong bases.[2]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure lid.[3]
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Waste Collection:
-
For solid waste, carefully sweep the material into the designated container, avoiding dust generation.[2]
-
For solutions, pour the liquid waste into the container, ensuring not to fill it more than 90% of its capacity to allow for expansion and prevent spills.[5]
-
If the compound is dissolved in a solvent, list all components and their approximate percentages on the waste label.
-
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7] High-temperature incineration in an approved facility is a common disposal method for chlorinated organic compounds.[8][9]
-
Decontamination of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[3][10]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in the "Halogenated Organic Waste" container.[3]
-
Final Disposal: After triple rinsing and air drying, and with the label defaced, the container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[10]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 90% capacity | To prevent spills and allow for vapor expansion.[5] |
| Storage Time Limit | Varies by jurisdiction (e.g., up to 90 days in some areas) | Compliance with local and national hazardous waste regulations.[5] |
| pH of Waste Stream | Neutral (if applicable) | To avoid classification as corrosive waste and prevent reactions. |
| Segregation Requirement | Separate from non-halogenated organic waste, acids, bases, and oxidizers | To prevent dangerous chemical reactions and ensure proper disposal pathways.[2] |
Experimental Protocols
Protocol for Neutralization of Trace Acidic/Basic Contamination:
If the waste stream containing this compound is suspected to be acidic or basic, it should be neutralized before final disposal.
-
pH Check: Carefully check the pH of the waste solution using pH indicator strips. Do not use a calibrated pH meter directly in organic waste.
-
Neutralization:
-
If acidic, add a weak base (e.g., sodium bicarbonate) dropwise with stirring until the pH is near neutral.
-
If basic, add a weak acid (e.g., dilute acetic acid) dropwise with stirring until the pH is near neutral.
-
-
Monitoring: Monitor for any signs of reaction, such as gas evolution or temperature increase. Perform neutralization slowly and in a fume hood.
-
Final pH Check: Confirm the final pH is within the acceptable range for your institution's waste disposal guidelines (typically between 6 and 9).
Visualized Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for handling different forms of waste.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. tandfonline.com [tandfonline.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 6-chloro-4-(methylamino)nicotinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chlorinated pyridine derivatives.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[2][3] Always inspect gloves for integrity before use and wash them before removal.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[6]
- Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
- Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[3]
- Avoid the formation of dust and aerosols.[7]
- Use compatible containers, such as glass or high-density polyethylene, for storage and transfer.[3]
- Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
3. Spill Management:
- In the event of a spill, evacuate the area and prevent unauthorized entry.
- Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
- Collect the absorbed material into a suitable, labeled container for disposal.[9]
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. Disposal Plan:
- Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.
- Do not dispose of the chemical down the drain.[7]
- All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of chemicals.
References
- 1. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 2. hsa.ie [hsa.ie]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. schc.org [schc.org]
- 9. staging.keyorganics.net [staging.keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
